1,3-Benzothiazole-6-carboxamide
Description
BenchChem offers high-quality 1,3-Benzothiazole-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzothiazole-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-8(11)5-1-2-6-7(3-5)12-4-10-6/h1-4H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFCJGFQUZORLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655753 | |
| Record name | 1,3-Benzothiazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101084-51-9 | |
| Record name | 1,3-Benzothiazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
IUPAC name for 2-amino-1,3-benzothiazole-6-carboxamide
<Technical Guide: 2-Amino-1,3-benzothiazole-6-carboxamide
A Comprehensive Resource for Medicinal Chemistry and Drug Development Professionals
Abstract: The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile interactions with a multitude of biological targets.[1][2] This guide focuses on a specific derivative, 2-amino-1,3-benzothiazole-6-carboxamide, providing an in-depth analysis of its physicochemical properties, a robust synthesis protocol, detailed analytical characterization methods, and an exploration of its biological significance. This document is intended to serve as a technical resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical, field-proven insights.
Physicochemical and Structural Properties
Understanding the fundamental properties of 2-amino-1,3-benzothiazole-6-carboxamide is critical for designing experiments, formulating delivery systems, and interpreting biological data. The key identifiers and computed properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-amino-1,3-benzothiazole-6-carboxamide | PubChem[3] |
| CAS Number | 111962-90-4 | PubChem[3] |
| Molecular Formula | C₈H₇N₃OS | PubChem[3] |
| Molecular Weight | 193.23 g/mol | PubChem[3] |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)N)SC(=N2)N | PubChem[3] |
| InChIKey | HPRLVAQRFQEQPF-UHFFFAOYSA-N | PubChem[3] |
| XLogP3 | 1.1 | PubChem[3] |
| Hydrogen Bond Donors | 2 | PubChem[3] |
| Hydrogen Bond Acceptors | 4 | PubChem[3] |
Synthesis and Purification Protocol
The synthesis of the 2-aminobenzothiazole core is classically achieved through the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.[1] This section provides a detailed, step-by-step protocol for the synthesis of the title compound, adapted from established methods for related benzothiazole derivatives.
Synthesis Workflow Diagram
The overall synthetic process is outlined in the workflow below.
Caption: Synthetic workflow for 2-amino-1,3-benzothiazole-6-carboxamide.
Detailed Experimental Protocol
Materials:
-
4-aminobenzamide
-
Ammonium thiocyanate (or Potassium thiocyanate)
-
Glacial acetic acid
-
Bromine
-
Ethanol (95%)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, ice bath, and filtration apparatus.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-aminobenzamide (1 equivalent) and ammonium thiocyanate (2.2 equivalents) in glacial acetic acid.[4]
-
Cooling: Cool the mixture in an ice-salt bath to a temperature between 0-5°C with continuous stirring.
-
Bromination: Prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the reaction mixture over a period of 30-45 minutes.[4]
-
Scientist's Note: The temperature must be strictly maintained below 10°C during the addition of bromine to control the exothermic reaction and prevent the formation of unwanted poly-brominated byproducts.[1] This electrophilic aromatic substitution and subsequent intramolecular cyclization is the key step in forming the benzothiazole ring.
-
-
Reaction Progression: After the complete addition of bromine, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water while stirring vigorously. A solid precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any residual acetic acid and inorganic salts.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol-water mixture, to yield the final, purified 2-amino-1,3-benzothiazole-6-carboxamide.[5]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Analytical Characterization
To ensure the identity, structure, and purity of the synthesized compound, a comprehensive analytical workflow is mandatory. This serves as a self-validating system for the synthesis protocol.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound characterization.
Expected Spectroscopic Data
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic peaks for the primary amine (N-H stretching around 3300-3500 cm⁻¹), the amide group (C=O stretching around 1650-1680 cm⁻¹ and N-H stretching), and aromatic C-H and C=C bonds.[6][7]
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum in a solvent like DMSO-d₆ should reveal distinct signals for the aromatic protons on the benzene ring, as well as broad singlets for the protons of the C2-amino group and the C6-carboxamide group.[6][8]
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will display signals corresponding to the unique carbon atoms in the benzothiazole ring system and the carboxamide group.[6][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ corresponding to C₈H₈N₃OS⁺.[6][8]
Biological Activity and Therapeutic Potential
The 2-aminobenzothiazole scaffold is a cornerstone in the development of agents with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2]
Anticancer Applications
Derivatives of 2-aminobenzothiazole have been extensively investigated as potent anticancer agents.[2] They have been shown to target a variety of cancer-related proteins, including:
-
Kinase Inhibitors: Many derivatives act as inhibitors of crucial kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR-2, and PI3K.[2][10]
-
Epigenetic Modulators: Some compounds have shown activity against epigenetic targets like histone deacetylases (HDAC).[2]
-
Cytotoxicity: The core structure and its derivatives demonstrate selective cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells.[10][11]
RNA Targeting
Intriguingly, 2-amino-1,3-benzothiazole-6-carboxamide itself has been identified in a virtual screen as a small molecule that preferentially binds to a specific non-canonical RNA structure—the tandem UU:GA mismatch motif.[12] This finding is significant as it highlights the potential for this compound to serve as a scaffold for developing RNA-targeting therapeutics. The ability to specifically target non-coding RNAs or regulatory regions within mRNA could open new avenues for treating diseases that are difficult to address with traditional protein-targeting drugs.[12]
In Vitro Cytotoxicity Assay (MTT Protocol)
A standard method to evaluate the anticancer potential of a compound is the MTT assay, which measures cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate overnight.[1]
-
Compound Treatment: Prepare serial dilutions of 2-amino-1,3-benzothiazole-6-carboxamide in the culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.[1]
-
Scientist's Note: Living cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.
-
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. The cell viability can be calculated relative to the vehicle control.
Safety and Handling
As with any chemical compound in a research setting, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the compound.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available from: [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. Available from: [Link]
-
Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino. IOSR Journal. Available from: [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. Available from: [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Available from: [Link]
-
Certain Derivatives of 2- Aminobenzothiazole: Significance and symbolism. Available from: [Link]
-
2-Amino-1,3-benzothiazole-6-carboxamide | C8H7N3OS. PubChem. Available from: [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. Available from: [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. Available from: [Link]
-
2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA). PubMed. Available from: [Link]
-
steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). Available from: [Link]
-
Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Available from: [Link]
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Available from: [Link]
-
Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,3-benzothiazole-6-carboxamide | C8H7N3OS | CID 606347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.in [pharmacyjournal.in]
- 12. 2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzothiazole Scaffold: A Cornerstone in Medicinal Chemistry's Quest for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of a Privileged Scaffold
The benzothiazole core, a bicyclic system forged from the fusion of a benzene and a thiazole ring, stands as a testament to the power of heterocyclic chemistry in the generation of potent and diverse therapeutic agents.[1] Its unique structural and electronic properties have captivated medicinal chemists for decades, leading to the discovery of a vast and ever-expanding portfolio of bioactive molecules.[2] This guide provides a comprehensive exploration of the discovery and historical development of benzothiazole derivatives in medicinal chemistry, offering insights into their synthesis, mechanisms of action, and clinical applications. We will delve into the causality behind experimental choices, providing not just a recitation of facts, but a narrative of scientific inquiry and innovation.
The significance of the benzothiazole scaffold lies in its ability to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets with high affinity and specificity.[3] This inherent "drug-likeness" has propelled benzothiazole-containing compounds into clinical use for a multitude of diseases, ranging from neurodegenerative disorders to cancer and infectious diseases.[4] The journey of benzothiazole from a simple heterocyclic curiosity to a cornerstone of modern drug discovery is a compelling story of chemical ingenuity and a deepening understanding of the molecular basis of disease.
A Historical Odyssey: Key Milestones in the Benzothiazole Saga
The story of benzothiazole in medicinal chemistry is not a linear progression but rather a branching narrative of serendipitous discoveries and rational design. Early investigations in the 20th century focused on the utility of benzothiazoles in the dye and polymer industries. However, the latent biological potential of this scaffold soon became apparent.
One of the earliest forays of benzothiazole into the realm of medicine was with the development of compounds exhibiting antimicrobial properties. The structural resemblance to natural bioactive molecules spurred further investigation, leading to the identification of derivatives with a broad spectrum of activities, including antifungal and antibacterial effects.
A pivotal moment in the history of benzothiazole-based drugs was the discovery of the neuroprotective agent Riluzole . Initially synthesized and investigated for its anticonvulsant properties, its unique mechanism of action as a glutamate antagonist led to its approval for the treatment of amyotrophic lateral sclerosis (ALS).[5] This discovery highlighted the potential of benzothiazole derivatives to modulate central nervous system targets.
Another landmark achievement was the development of Pramipexole , a dopamine agonist used in the management of Parkinson's disease. The journey of Pramipexole from a laboratory curiosity to a frontline therapy underscores the power of scaffold-based drug discovery, where a privileged core like benzothiazole can be systematically modified to achieve desired pharmacological effects.
The anticancer potential of benzothiazole derivatives began to emerge with the discovery of compounds that exhibited potent and selective cytotoxicity against various cancer cell lines. This led to a surge in research focused on elucidating their mechanisms of action, which were found to involve the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival.[6][7] The development of the FLT3 inhibitor Quizartinib for acute myeloid leukemia (AML) represents a modern success story in this area, demonstrating the power of targeted therapy.[8][9][10]
Therapeutic Frontiers: Benzothiazoles in the Fight Against Disease
The versatility of the benzothiazole scaffold is evident in the wide range of therapeutic areas where its derivatives have made a significant impact.
Oncology: A Scaffold for Targeted Cancer Therapy
Benzothiazole derivatives have emerged as a prominent class of anticancer agents, with several compounds entering clinical trials and one, Quizartinib, receiving FDA approval.[1] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways that are dysregulated in cancer.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
A significant number of benzothiazole-based anticancer agents exert their effects by targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[11][12] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[13]
Benzothiazole inhibitors of PI3K typically act by binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its downstream targets.[12] This blockade of the PI3K/Akt pathway leads to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth.[11]
PI3K/Akt Signaling Pathway Inhibition by Benzothiazole Derivatives. This diagram illustrates how benzothiazole inhibitors block the PI3K enzyme, preventing the downstream signaling cascade that promotes cancer cell proliferation and survival, ultimately leading to apoptosis.
Quantitative Data on Anticancer Activity
The anticancer efficacy of benzothiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylbenzothiazoles | MCF-7 (Breast) | 0.5 - 10 | [14] |
| 2-Arylbenzothiazoles | A549 (Lung) | 1 - 25 | [14] |
| Benzothiazole-Thioureas | U-937 (Leukemia) | 16.23 | [14] |
| Naphthalimide-Benzothiazoles | HT-29 (Colon) | 3.72 | [14] |
Clinical Spotlight: Quizartinib in Acute Myeloid Leukemia (AML)
Quizartinib is a potent and selective FLT3 inhibitor that has been approved for the treatment of adult patients with newly diagnosed AML that is FLT3 internal tandem duplication (ITD)-positive.[1] Clinical trials have demonstrated that the addition of quizartinib to standard chemotherapy significantly improves overall survival in this patient population.[8][9]
The QuANTUM-First trial, a phase 3 study, showed a median overall survival of 31.9 months for patients receiving quizartinib compared to 15.1 months for those receiving placebo.[8][9][10] The complete remission rate was similar in both arms, but the duration of remission was significantly longer in the quizartinib group (38.6 months vs. 12.4 months).[1]
Neuroprotection: A Beacon of Hope for Neurodegenerative Diseases
The ability of benzothiazole derivatives to modulate neuronal function has led to their investigation and use in the treatment of neurodegenerative diseases.
Riluzole in Amyotrophic Lateral Sclerosis (ALS)
Riluzole is the first and only drug to have shown a modest but significant effect on the survival of patients with ALS.[5] Its primary mechanism of action is believed to be the inhibition of glutamate release, which reduces excitotoxicity, a key contributor to motor neuron death in ALS.[5] Riluzole also blocks voltage-gated sodium channels.[5]
Antimicrobial and Antiviral Applications
The benzothiazole scaffold has a long history of being associated with antimicrobial activity.[15] Derivatives have been synthesized and tested against a wide range of bacteria and fungi, with some showing promising results. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.
Synthetic Strategies: Building the Benzothiazole Core
A variety of synthetic methods have been developed to construct the benzothiazole ring system, allowing for the introduction of diverse substituents and the fine-tuning of biological activity.
Classical Synthesis: Condensation of 2-Aminothiophenol with Aldehydes
One of the most common and versatile methods for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with aldehydes.[16] This reaction can be carried out under various conditions, including the use of catalysts and microwave irradiation to improve yields and reduce reaction times.[17]
Experimental Protocol: Synthesis of 2-Arylbenzothiazoles
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) in a suitable solvent such as ethanol or glycerol.[16]
-
Catalyst (Optional): Add a catalytic amount of an acid or a Lewis acid to promote the reaction. Green chemistry approaches often utilize catalyst-free conditions or benign catalysts.[16]
-
Reaction Conditions: Heat the reaction mixture to reflux or irradiate with microwaves for a specified time (typically 30-60 minutes).
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-arylbenzothiazole.
Modern Synthetic Approaches
More recent synthetic methodologies focus on improving the efficiency, sustainability, and scope of benzothiazole synthesis. These include:
-
Palladium-catalyzed cross-coupling reactions: For the synthesis of 2-aryl and 2-vinylbenzothiazoles.
-
One-pot, multi-component reactions: To increase atom economy and reduce waste.
-
Flow chemistry: For continuous and scalable synthesis.
Experimental Protocol: Synthesis of Riluzole
The synthesis of Riluzole typically involves the reaction of 4-(trifluoromethoxy)aniline with a thiocyanate salt in the presence of an oxidizing agent.[14][18]
-
Reaction Setup: In a reaction vessel, suspend 4-(trifluoromethoxy)aniline and ammonium thiocyanate in acetic acid.[18]
-
Addition of Bromine: Cool the mixture and slowly add a solution of bromine in acetic acid.[14]
-
Reaction: Allow the reaction to proceed at room temperature overnight.
-
Work-up: Quench the reaction with water and neutralize with a base (e.g., ammonia) to precipitate the crude product.[19]
-
Purification: Collect the solid by filtration and recrystallize from an ethanol/water mixture to obtain pure Riluzole.[4][18]
Experimental Protocols for Biological Evaluation
The biological activity of newly synthesized benzothiazole derivatives is assessed using a variety of in vitro and in vivo assays.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][20][21][22]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.
Workflow for the MTT Assay. This flowchart outlines the key steps involved in determining the cytotoxic effects of benzothiazole derivatives on cancer cells.
Conclusion: The Future is Bright for Benzothiazole
The journey of benzothiazole derivatives from their humble beginnings to their current status as a privileged scaffold in medicinal chemistry is a testament to the enduring power of chemical innovation. The structural simplicity and synthetic accessibility of the benzothiazole core, coupled with its remarkable biological versatility, have ensured its continued relevance in the quest for new and improved therapeutics.
As our understanding of the molecular intricacies of disease continues to evolve, so too will the applications of benzothiazole-based compounds. The future of benzothiazole research will likely focus on the development of highly selective and potent inhibitors for novel biological targets, the exploration of new therapeutic areas, and the implementation of green and sustainable synthetic methodologies. The rich history and promising future of benzothiazole derivatives solidify their position as a cornerstone of medicinal chemistry, with the potential to yield even more life-saving drugs in the years to come.
References
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
-
Wikipedia. (2024). Riluzole. Retrieved from [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
- Cortez, J., et al. (2023). Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet Oncology, 24(5), 489-501.
-
Oncology News Central. (2023). Quizartinib Boosts Overall Survival in Multiple AML Subgroups. Retrieved from [Link]
-
Targeted Oncology. (2022). FDA Grants Priority Review to Quizartinib for Newly Diagnosed FLT3-ITD–Positive AML. Retrieved from [Link]
-
ASCO Publications. (2025). Quizartinib for Newly Diagnosed FLT3-Internal Tandem Duplication–Negative AML: The Randomized, Double-Blind, Placebo-Controlled, Phase II QUIWI Study. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol. Retrieved from [Link]
- EPO. (2011). Process for the preparation of riluzole.
- Google Patents. (n.d.). Process for the preparation of riluzole.
-
Bentham Science. (n.d.). Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradiation. Retrieved from [Link]
-
FDA. (2023). FDA approves quizartinib for newly diagnosed acute myeloid leukemia. Retrieved from [Link]
-
Journal of the Chemical Society of Pakistan. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. Retrieved from [Link]
-
Sci-Hub. (2007). A Green Method for the Synthesis of 2-Arylbenzothiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of benzothiazole‐based class‐I PI3K inhibitors. Retrieved from [Link]
-
Molecules. (2012). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing riluzole.
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
-
MDPI. (2019). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Retrieved from [Link]
-
Molecules. (2016). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Process for the preparation of riluzole - Patent 2284161 [data.epo.org]
- 5. Riluzole - Wikipedia [en.wikipedia.org]
- 6. researchhub.com [researchhub.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. onclive.com [onclive.com]
- 11. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines [mdpi.com]
- 12. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Riluzole synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
- 18. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]
- 19. US20080108827A1 - Process for preparing riluzole - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. MTT assay protocol | Abcam [abcam.com]
A Technical Guide to the Biological Activities of Novel Benzothiazole Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold - A Privileged Core in Medicinal Chemistry
Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a five-membered thiazole ring.[1] This aromatic scaffold is not merely a synthetic curiosity but is found in various natural products and serves as a cornerstone in the architecture of numerous pharmacologically active molecules.[2] Its structural rigidity, combined with the presence of nitrogen and sulfur heteroatoms, provides unique electronic properties and the ability to form multiple non-covalent interactions with biological targets. This versatility has established benzothiazole as a "privileged scaffold" in medicinal chemistry, a framework that can be strategically decorated with various functional groups to modulate its biological activity across a wide spectrum of therapeutic areas.[1][3]
The interest in benzothiazole derivatives is driven by their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and neuroprotective agents.[1][2][4] This guide provides an in-depth exploration of the most significant and well-researched biological activities of novel benzothiazole scaffolds, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Anticancer Activities: Targeting the Hallmarks of Malignancy
The development of novel benzothiazole derivatives as anticancer agents is a highly active area of research.[2][5] These compounds have shown potent cytotoxic and antiproliferative effects against a diverse range of human cancer cell lines, operating through multiple, often interconnected, mechanisms.[3][6]
Mechanisms of Anticancer Action
The efficacy of benzothiazole derivatives stems from their ability to interact with various biological targets crucial for cancer cell survival and proliferation.
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis.[7][8] Many benzothiazole compounds trigger the intrinsic (mitochondria-mediated) pathway of apoptosis, leading to the activation of caspase-3, a key executioner caspase.[6][9] This process effectively eliminates malignant cells.
-
Kinase Inhibition: Unregulated protein kinase activity is a hallmark of many cancers. Benzothiazole derivatives have been successfully designed as inhibitors of key oncogenic kinases, such as tyrosine kinases, which are critical components of signaling pathways that drive cell growth and division.[7][8]
-
Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication. Certain benzothiazole scaffolds can inhibit these enzymes, leading to DNA damage and cell death, a mechanism shared by several established chemotherapeutic drugs.[7]
-
Targeting Hypoxic Tumors: Some derivatives act as inhibitors of carbonic anhydrase, a metalloenzyme that is often overexpressed in hypoxic tumors, helping them to survive in low-oxygen environments.[6]
-
Anti-inflammatory Pathways: Chronic inflammation is a known driver of cancer progression.[10][11] Recently developed benzothiazoles have demonstrated the ability to inhibit the NF-κB/COX-2/iNOS signaling pathway, thereby exerting both anti-inflammatory and anticancer effects.[12]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of the benzothiazole scaffold is profoundly influenced by the nature and position of its substituents.[7] SAR studies have revealed that the introduction of specific moieties, such as halogens (e.g., fluorine), methoxy groups, and various heterocyclic rings (e.g., pyridine, pyrimidine), can significantly enhance cytotoxic activity against different cancer cell lines.[3][6][7] For instance, the presence of a fluorine atom at certain positions has been shown to enhance cytotoxicity.[6]
Quantitative Data: A Comparative Overview of Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of representative benzothiazole derivatives against a panel of human cancer cell lines, highlighting the potent efficacy achieved through structural modifications.
| Derivative Class | Compound | Cancer Cell Line | Activity (IC50) | Reference |
| Pyridine-based | Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 1.2 nM | [6] |
| Pyridine-based | Substituted bromopyridine acetamide benzothiazole | SW620 (Colon) | 4.3 nM | [6] |
| Pyridine-based | Substituted bromopyridine acetamide benzothiazole | A549 (Lung) | 44 nM | [6] |
| Pyridine-based | Substituted bromopyridine acetamide benzothiazole | HepG2 (Liver) | 48 nM | [6] |
| Semicarbazone | Indole based hydrazine carboxamide scaffold | HT-29 (Colon) | 0.015 µM | [3] |
| Semicarbazone | Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 µM | [6] |
| Fluorinated | 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 µM | [3] |
| Pyrimidine-based | Pyridine containing pyrimidine derivative | colo205 (Colon) | 5.04 µM | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing the cytotoxic potential of novel compounds.[13][14] It quantifies cell viability by measuring the metabolic activity of living cells.
Principle: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the benzothiazole test compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours) to allow the compounds to exert their effect.
-
MTT Addition: Following incubation, add a sterile-filtered MTT solution (typically 0.5 mg/mL) to each well and incubate for an additional 3-4 hours.[13] During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Visualizations: Anticancer Workflow and Mechanism
Antimicrobial Potential: A Scaffold to Combat Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antibacterial and antifungal agents. [15]Benzothiazole derivatives have emerged as a promising class of antimicrobials with a broad spectrum of activity. [2][15]
Spectrum of Antimicrobial Activity
Numerous studies have demonstrated the efficacy of benzothiazole compounds against a wide range of pathogens:
-
Gram-Positive Bacteria: Including clinically relevant species like Staphylococcus aureus and Bacillus subtilis. [16]* Gram-Negative Bacteria: Such as Escherichia coli and Pseudomonas aeruginosa. [16]* Fungi: Exhibiting activity against various fungal strains. [2]
Mechanisms of Antimicrobial Action
Benzothiazole derivatives exert their antimicrobial effects by inhibiting essential microbial enzymes that are absent or significantly different in humans, providing a basis for selective toxicity. Key targets include DNA gyrase, dihydropteroate synthase (DHPS), and other enzymes critical for bacterial survival and replication. [16][17][18]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table presents the MIC values for selected benzothiazole derivatives, illustrating their potent activity against various bacterial strains.
| Derivative Class | Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| Isatin Hybrid | Compound 41c | E. coli | 3.1 | [16] |
| Isatin Hybrid | Compound 41c | P. aeruginosa | 6.2 | [16] |
| Isatin Hybrid | Compound 41c | B. cereus | 12.5 | [16] |
| Isatin Hybrid | Compound 41c | S. aureus | 12.5 | [16] |
| Pyrimidine Hybrid | Compound 35d | S. aureus | ZOI = 17-19 mm | [16] |
| Pyrimidine Hybrid | Compound 35c | S. typhi | ZOI = 18 mm | [16] |
| Pyrazolone Hybrid | Compound 16c | S. aureus | 0.025 mM | [18] |
*Note: ZOI = Zone of Inhibition, indicating potent activity in disk diffusion assays.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [19][20] Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium within a 96-well plate. The MIC is determined by observing the lowest concentration at which no growth occurs. [20] Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the benzothiazole derivative. Perform two-fold serial dilutions in a 96-well plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland turbidity standard) from a fresh culture. Further dilute the suspension to achieve the final target inoculum density in the wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth. A microplate reader can also be used for a more quantitative assessment of growth inhibition.
Visualization: MIC Determination Workflow
Neuroprotective and CNS-Targeted Activities
Beyond cancer and infectious diseases, benzothiazole derivatives are gaining attention as promising agents for treating central nervous system (CNS) disorders, particularly neurodegenerative diseases like Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS). [21][22]
Mechanisms of Neuroprotection
The neuroprotective effects of benzothiazoles are multifaceted, targeting key pathological processes in the brain.
-
Antioxidant Activity: Some derivatives can modulate the activity of critical antioxidant enzymes like catalase, protecting neuronal cells from reactive oxygen species (ROS)-mediated damage, a common factor in neurodegeneration. [23]* Multi-Target Enzyme Inhibition: In the context of AD, novel benzothiazoles have been designed as multi-target-directed ligands, capable of simultaneously inhibiting enzymes like Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Monoamine Oxidase B (MAO-B), which are all implicated in the disease's progression. [22]* Amyloid Imaging: The benzothiazole core is a key component of Pittsburgh Compound B (PiB), a radioactive tracer used in Positron Emission Tomography (PET) to visualize amyloid-β plaques in the brains of AD patients. [4]
Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-Induced Stress Model)
This assay evaluates a compound's ability to protect neuronal cells from oxidative stress-induced death, a common model for neurodegeneration. [23] Principle: Neuronal cells (e.g., U87 MG glioblastoma or SH-SY5Y neuroblastoma cell lines) are exposed to hydrogen peroxide (H₂O₂), a potent ROS generator, which induces cell death. The neuroprotective effect of a test compound is quantified by its ability to increase cell viability in the presence of H₂O₂.
Step-by-Step Methodology:
-
Cell Culture: Culture and seed neuronal cells in a 96-well plate and allow them to differentiate or adhere as required.
-
Pre-treatment: Treat the cells with various concentrations of the benzothiazole test compound for a defined period (e.g., 1-2 hours) before inducing stress.
-
Oxidative Stress Induction: Add a specific concentration of H₂O₂ to the wells (except for the untreated control) to induce oxidative damage.
-
Incubation: Incubate the plates for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay, as described in Section 2.4.
-
Data Analysis: Compare the viability of cells treated with the benzothiazole compound and H₂O₂ to those treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.
Visualization: Neuroprotective Screening Workflow
Conclusion and Future Perspectives
The benzothiazole scaffold is a remarkably versatile and privileged structure in drug discovery. Its derivatives have demonstrated significant potential in addressing some of the most pressing global health challenges, including cancer, antimicrobial resistance, and neurodegenerative diseases. The broad spectrum of biological activity is a testament to the scaffold's unique chemical properties, which allow for fine-tuning of its pharmacological profile through targeted synthetic modifications.
Future research will likely focus on several key areas:
-
Mechanism-Driven Design: Moving beyond broad screening to the rational design of derivatives that target specific enzymes or signaling pathways with high potency and selectivity. [7]* Multi-Target Agents: Developing single molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex diseases like cancer and Alzheimer's. [22]* Overcoming Resistance: Designing novel benzothiazoles that can circumvent existing drug resistance mechanisms in both cancer cells and microbial pathogens. [15]* Advanced Drug Delivery: Utilizing nanocarriers and other advanced delivery systems to improve the bioavailability and targeting of benzothiazole-based drugs. [24] The continued exploration of the chemical space around the benzothiazole nucleus holds immense promise for the development of the next generation of therapeutic agents.
References
-
Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Retrieved from [Link]
-
PubMed. (2015). Recent advances in the chemistry and biology of benzothiazoles. Retrieved from [Link]
-
PubMed. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Retrieved from [Link]
-
Mishra, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]
-
Haroun, M. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Current Topics in Medicinal Chemistry, 22(32), 2630-2659. Retrieved from [Link]
-
Semantic Scholar. (2019). A review on anticancer potentials of benzothiazole derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
Bentham Science. (n.d.). A Review on Anticancer Potentials of Benzothiazole Derivatives. Retrieved from [Link]
-
Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]
-
PubMed. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Retrieved from [Link]
-
NIH. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. Retrieved from [Link]
-
Bentham Science. (2025). Recent Advancement in the Development of Benzothiazole as Anticancer Agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Retrieved from [Link]
-
MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Retrieved from [Link]
-
ResearchGate. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]
-
PubMed. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of benzothiazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). New horizons in benzothiazole scaffold for cancer therapy: Advances in bioactivity, functionality, and chemistry. Retrieved from [Link]
-
Microbe Notes. (2022). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. Retrieved from [Link]
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
-
Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Retrieved from [Link]
-
NIH. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Medicinal significance of benzothiazole scaffold: an insight view. Retrieved from [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
NIH. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Retrieved from [Link]
-
PubMed. (n.d.). Benzothiazoles: scaffold of interest for CNS targeted drugs. Retrieved from [Link]
-
NIH. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Retrieved from [Link]
-
MDPI. (2022). Neuronal Activity Reporters as Drug Screening Platforms. Retrieved from [Link]
-
JCDR. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]
-
ACS Omega. (n.d.). Screening Techniques for Drug Discovery in Alzheimer's Disease. Retrieved from [Link]
-
NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
BMSEED. (n.d.). Screening of Neuroprotective Drugs. Retrieved from [Link]
-
FIU Discovery. (n.d.). Benzothiazoles - Scaffold of Interest for CNS Targeted Drugs. Retrieved from [Link]
Sources
- 1. Recent advances in the chemistry and biology of benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review on anticancer potentials of benzothiazole derivatives. | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]
- 19. microbenotes.com [microbenotes.com]
- 20. apec.org [apec.org]
- 21. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Sources and Analogues of Benzothiazole Compounds
Abstract
The benzothiazole scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a thiazole ring, represents a cornerstone in the architecture of numerous biologically active molecules.[1][2][3] This nucleus is prevalent in both marine and terrestrial natural products and serves as a "privileged structure" in medicinal chemistry, leading to a vast array of synthetic analogues with significant therapeutic applications.[2][3][4][5] This technical guide provides a comprehensive exploration of the natural occurrences of benzothiazole compounds, from the bioluminescent systems of fireflies to their presence in the human diet. Furthermore, it delves into the design, synthesis, and mechanistic action of their synthetic analogues, which have yielded potent drugs for a spectrum of diseases. Detailed experimental protocols for both the extraction of natural benzothiazoles and the synthesis of their derivatives are provided, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies essential for advancing research in this dynamic field.
Part 1: The Benzothiazole Nucleus in Nature's Arsenal
The 1,3-benzothiazole structure is a recurring motif in a diverse range of natural products, underscoring its evolutionary selection for specific biological functions.[1] Its presence spans from complex metabolites in insects and marine organisms to volatile aroma compounds in plants and foods.[2][6]
Firefly Luciferin: Nature's Luminous Benzothiazole
Perhaps the most celebrated natural benzothiazole is Firefly luciferin, the substrate responsible for the captivating bioluminescence in fireflies (family Lampyridae) and other beetles.[1][7][8][9]
-
Chemical Identity: The structure of D-luciferin is (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid.[7][10] This molecule consists of a benzothiazole ring fused to a thiazoline ring, a combination essential for its light-emitting properties.[7]
-
Biosynthesis: The biosynthesis of the benzothiazole core in luciferin is a fascinating example of natural product synthesis. It is proposed to arise from the condensation of p-benzoquinone (derived from the oxidation of hydroquinone) with two molecules of L-cysteine.[6][7][10][11] This pathway highlights the recruitment of common metabolic building blocks to construct a complex, functional molecule.
The enzymatic oxidation of luciferin by luciferase, in the presence of ATP and oxygen, generates an excited-state oxyluciferin that releases energy as light upon decaying to its ground state.[7][8] This high quantum yield reaction has been widely adopted in biotechnology for sensitive reporter gene assays and in vivo imaging.[7]
Occurrence in Flora and Foodstuffs
Benzothiazole and its simpler derivatives are recognized as volatile organic compounds that contribute to the characteristic aroma and flavor profiles of various foods and plants.[1] While often present in trace amounts, they can have a significant sensory impact, typically described as sulfurous, meaty, or coffee-like.[1][12]
| Natural Source | Compound | Significance | References |
| Tea (Camellia sinensis) | Benzothiazole | Contributes to the complex aroma profile of green and black tea. | [12][13] |
| Safflower (Carthamus tinctorius) | Benzothiazole | Found in high concentrations, contributing to its characteristic notes. | [12] |
| Asparagus (Asparagus officinalis) | Benzothiazole | Part of the volatile profile. | [12] |
| Blackberries (Rubus sp.) | Benzothiazole | Detected as a component of its natural aroma. | [12] |
| Cranberries | Benzothiazole Derivatives | Identified as part of the fruit's aroma complex. | [6] |
Marine and Microbial Sources
The benzothiazole scaffold is also found in metabolites from marine and microbial organisms, environments known for their unique biochemical diversity.[2][3][6]
-
Marine Invertebrates: Studies have detected benzothiazoles in various seafood species, such as squid.[14] While some presence may be attributed to bioaccumulation from the environment, the possibility of endogenous production in certain organisms remains.[14][15] Marine-inspired compounds, such as the meroterpene thiazole A, have also been identified, guiding the synthesis of novel bioactive analogues.[16]
-
Microorganisms: Benzothiazole has been identified as a metabolite in fermentation cultures of the marine bacterium Micrococcus sp. and the fungus Aspergillus clavatus.[6] It is also a known metabolite produced by the yeast Saccharomyces cerevisiae.[13]
Part 2: Synthetic Analogues: From Natural Blueprint to Therapeutic Agent
The benzothiazole nucleus is a prolific scaffold in drug discovery, with its derivatives exhibiting a remarkable spectrum of pharmacological activities.[4][5][17] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal anchor for designing molecules that can bind with high affinity to biological targets.
A Privileged Scaffold in Medicinal Chemistry
The versatility of the benzothiazole core allows for substitutions at multiple positions, primarily at the C-2 and C-6 positions, which significantly modulates the resulting compound's biological activity.[4][18] This has led to the development of numerous drugs and clinical candidates.
| Drug/Compound | Therapeutic Application | Mechanism of Action (Brief) | References |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Inhibits glutamate release and blocks voltage-gated sodium channels. | [2][19] |
| Pramipexole | Parkinson's Disease, Restless Legs Syndrome | Dopamine D2/D3 receptor agonist. | [2] |
| Frentizole | Immunosuppressant (Investigational) | Inhibits lymphocyte proliferation. | [2] |
| Thioflavin T | Diagnostic Agent | Binds to amyloid fibrils, used for diagnosing Alzheimer's disease. | [2] |
| Quizartinib | Acute Myeloid Leukemia (AML) | Potent inhibitor of FLT3 kinase. | [19] |
Mechanism of Action: A Case Study in Anticancer Activity
Many benzothiazole derivatives exhibit potent anticancer activity through diverse mechanisms. One notable pathway involves the inhibition of the thioredoxin/thioredoxin reductase (Trx/TrxR) system, a critical regulator of cellular redox balance that is often overactive in cancer cells.[17]
Fluorinated benzothiazole-substituted dienones, for instance, have shown significant antiproliferative activity by targeting this system.[17] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis (programmed cell death) in cancer cells.
Figure 1: Mechanism of anticancer action via inhibition of the Thioredoxin system.
Part 3: Key Experimental Methodologies
Advancements in analytical and synthetic chemistry are crucial for isolating novel natural benzothiazoles and for constructing diverse libraries of their analogues for screening.
Protocol: Extraction and Analysis from Marine Biota
This protocol outlines a robust method for determining benzothiazole concentrations in seafood, adapted from established procedures.[14] The causality behind this multi-step approach is the need to efficiently extract semi-volatile, moderately polar compounds from a complex biological matrix and concentrate them for sensitive detection.
Workflow: Extraction and Analysis
Figure 2: Workflow for benzothiazole analysis in seafood.
Step-by-Step Methodology:
-
Sample Preparation:
-
Freeze-dry (lyophilize) the seafood tissue to remove water content. This enhances extraction efficiency and provides concentrations on a dry weight (dw) basis.
-
Homogenize the dried tissue into a fine powder to ensure a uniform sample and maximize surface area for extraction.
-
-
Subcritical Water Extraction (SWE):
-
Rationale: SWE uses water at elevated temperatures (e.g., 150-250°C) and pressures to maintain its liquid state. Under these conditions, water's polarity decreases, making it an excellent solvent for moderately nonpolar compounds like benzothiazoles, while being an environmentally friendly "green" solvent.
-
Mix the homogenized sample with an inert dispersant (e.g., diatomaceous earth) and load it into an extraction cell.
-
Perform the extraction using an accelerated solvent extractor system, collecting the aqueous extract.
-
-
Solid-Phase Microextraction (SPME):
-
Rationale: SPME is a solvent-free pre-concentration technique. It is ideal for isolating volatile and semi-volatile analytes from a sample matrix onto a coated fiber, significantly lowering detection limits.
-
Transfer an aliquot of the aqueous extract into a headspace vial.
-
Expose an SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace above the sample at an elevated temperature (e.g., 80°C) with agitation for a set time (e.g., 30 minutes) to allow analytes to adsorb onto the fiber.
-
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
-
Rationale: GC separates volatile compounds based on their boiling points and interaction with the column's stationary phase. MS/MS provides highly selective and sensitive detection by isolating a precursor ion and fragmenting it to produce characteristic product ions, minimizing matrix interference.
-
Insert the SPME fiber into the hot GC inlet, where the adsorbed benzothiazoles are thermally desorbed onto the analytical column.
-
Run a temperature-programmed GC method to separate the analytes.
-
Analyze the eluting compounds using MS/MS in Multiple Reaction Monitoring (MRM) mode for precise quantification.
-
Protocol: Synthesis of a 2-Arylbenzothiazole Analogue
The condensation of 2-aminothiophenol with aldehydes is a cornerstone reaction for synthesizing 2-substituted benzothiazoles.[5] The following protocol describes an efficient and environmentally conscious approach using an H₂O₂/HCl system as the catalyst and oxidant.[5]
Sources
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review | Bentham Science [eurekaselect.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Firefly luciferin - Wikipedia [en.wikipedia.org]
- 9. Firefly Luciferin | C11H8N2O3S2 | CID 92934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis | PLOS One [journals.plos.org]
- 11. Biosynthesis of firefly luciferin. Probable formation of benzothiazole from p-benzoquinone and cysteine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Showing Compound Benzothiazole (FDB010915) - FooDB [foodb.ca]
- 13. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Determination of benzothiazoles in seafood species by subcritical water extraction followed by solid-phase microextraction-gas chromatography-tandem mass spectrometry: estimating the dietary intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pharmacyjournal.in [pharmacyjournal.in]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Synthesis of Benzothiazole Derivatives via Condensation of 2-Aminothiophenol and Aldehydes
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothiazoles are a cornerstone class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2][3][4] Their derivatives exhibit a wide spectrum of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][5][6] This application note provides a comprehensive guide to one of the most fundamental and versatile methods for their synthesis: the condensation of 2-aminothiophenols with aldehydes. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, offer key field-proven insights for optimization, and present a guide for troubleshooting common issues. This document is designed to equip researchers in medicinal chemistry and drug development with the technical knowledge to reliably synthesize these valuable scaffolds.
While the classical Jacobson synthesis involves the oxidative cyclization of arylthioamides[4][7], this guide focuses on the modern, widely adopted condensation pathway, which is often discussed in the same context due to its directness in forming the 2-substituted benzothiazole core.[8]
Reaction Mechanism: A Stepwise Analysis
The condensation of a 2-aminothiophenol with an aldehyde to form a 2-substituted benzothiazole is a robust transformation that generally proceeds through a well-understood three-stage pathway: (I) Imine formation, (II) Intramolecular cyclization, and (III) Oxidation.[9]
-
Stage I: Imine (Schiff Base) Formation: The reaction initiates with the nucleophilic attack of the primary amino group of 2-aminothiophenol on the electrophilic carbonyl carbon of the aldehyde. This forms a transient hemiaminal (or carbinolamine) intermediate, which subsequently undergoes dehydration to yield a Schiff base, also known as an imine.
-
Stage II: Intramolecular Cyclization: The thiol group (-SH) of the imine intermediate then acts as an intramolecular nucleophile, attacking the imine carbon. This key step forges the five-membered thiazolidine ring, resulting in a 2,3-dihydrobenzothiazole (benzothiazolidine) intermediate.[9][10]
-
Stage III: Aromatization via Oxidation: The final step is the oxidation of the benzothiazolidine intermediate to the stable, aromatic benzothiazole product. This dehydrogenation step is often the rate-determining step and can be achieved using a variety of mild oxidizing agents or, in many cases, simply by exposure to atmospheric oxygen, especially under heated conditions.[9]
The overall mechanism is depicted below.
Caption: The reaction mechanism for benzothiazole synthesis.
Detailed Experimental Protocol
This protocol provides a generalized yet detailed procedure for the synthesis of 2-arylbenzothiazoles. It should be adapted and optimized based on the specific reactivity of the chosen aldehyde substrate.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| 2-Aminothiophenol | ≥98% | e.g., Sigma-Aldrich |
| Aromatic Aldehyde | Reagent Grade | e.g., Acros Organics |
| Ethanol (EtOH) | Anhydrous | e.g., Fisher Scientific |
| Dimethylformamide (DMF) | Anhydrous | e.g., Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | e.g., VWR Chemicals |
| Hexanes | ACS Grade | e.g., VWR Chemicals |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | e.g., Acros Organics |
| Silica Gel | 230-400 mesh | For column chromatography |
| TLC Plates | Silica gel 60 F₂₅₄ | For reaction monitoring |
Safety Precaution: 2-Aminothiophenol is susceptible to oxidation and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.[11] For sensitive reactions, using a freshly opened bottle or purifying the reagent via distillation before use is advisable.
Step-by-Step Methodology
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the selected aromatic aldehyde (5.0 mmol, 1.0 equivalent).
-
Dissolve the aldehyde in a suitable solvent (15-20 mL). Ethanol is a common starting point; however, for less reactive substrates, DMF or DMSO can be used.[11]
-
To this solution, add 2-aminothiophenol (5.0 mmol, 1.0 equivalent) dropwise at room temperature.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to reflux (typically 80-120 °C), depending on the substrate's reactivity. The reaction progress should be monitored every 1-2 hours.
-
Monitoring: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials and the formation of the product.[11] A typical eluent system is 20-30% ethyl acetate in hexanes. The product spot is usually more UV-active than the starting materials. The reaction is considered complete when the limiting reagent spot has disappeared (typically 2-24 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a solid precipitate has formed, this is likely the desired product. Collect the solid by vacuum filtration using a Büchner funnel and wash the filter cake with a small amount of cold ethanol or water.
-
If no precipitate forms, pour the reaction mixture into a beaker containing 100 mL of ice-cold water to induce precipitation. If the product oils out, proceed with liquid-liquid extraction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL) to remove residual water, and dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.[11]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
-
Caption: Generalized workflow for benzothiazole synthesis.
Reaction Parameters at a Glance
The versatility of this synthesis allows for a wide range of substrates and conditions. The table below summarizes common parameters found in the literature.
| Substrate 1 | Substrate 2 | Catalyst / Oxidant | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Aminothiophenol | Aromatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp | ~85-95 | [12][13] |
| 2-Aminothiophenol | Aromatic Aldehydes | SnP₂O₇ (reusable) | None (Solvent-free) | 80 | ~87-95 | [12] |
| 2-Aminothiophenol | Benzaldehyde | NH₄Cl | Methanol/Water | Room Temp | High | [12] |
| 2-Aminothiophenol | Aliphatic Aldehydes | 1. 4Å sieves2. PCC on silica | Dichloromethane | Room Temp | ~75-96 | [10][14] |
| 2-Aminothiophenol | Aromatic Aldehydes | Air/DMSO | DMSO | 120 | ~70-95 | [15] |
| 2-Aminothiophenol | Formic Acid | None | None (neat) | 100-110 | N/A | [16] |
Troubleshooting Guide
Even robust reactions can present challenges. This section addresses common issues and provides actionable solutions.[9][11]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor Quality of 2-Aminothiophenol: This starting material readily oxidizes to form a disulfide byproduct, reducing the amount available for reaction. | Use a fresh bottle of 2-aminothiophenol or purify it by vacuum distillation before use. Consider running the reaction under an inert atmosphere (N₂ or Ar). |
| 2. Inactive Aldehyde: Sterically hindered or electron-rich aldehydes can be less reactive. | Increase the reaction temperature to reflux. Consider using a more polar aprotic solvent like DMF or DMSO. A mild acid catalyst (e.g., a drop of acetic acid) can sometimes help activate the aldehyde. | |
| 3. Insufficient Oxidation: The final aromatization step may be slow. | If the reaction stalls at the benzothiazolidine intermediate (identifiable by NMR/MS), introduce a mild oxidant. Bubbling air through the heated solution or adding an oxidant like H₂O₂ can drive the reaction to completion. | |
| Multiple Spots on TLC / Impure Product | 1. Side Reactions: Overheating can sometimes lead to decomposition or side product formation. | Run the reaction at a lower temperature for a longer duration. Ensure proper monitoring to avoid prolonged heating after completion. |
| 2. Disulfide Byproduct: Oxidation of the starting material creates impurities. | Purify the 2-aminothiophenol before use. The disulfide can often be removed during column chromatography. | |
| Reaction Stalls / Incomplete Conversion | 1. Equilibrium Reached: The initial imine formation is a reversible equilibrium. | If using a solvent like ethanol, consider adding molecular sieves to remove the water byproduct, which will drive the equilibrium toward the imine intermediate.[10] |
| 2. Low Temperature: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature and continue to monitor by TLC. |
References
- Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).
- A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIV
- A Review on Synthesis of Benzothiazole Derivatives. (n.d.). Bentham Science Publisher.
- Optimizing Condensation Reactions of 2-Aminothiophenols. (n.d.). Benchchem.
- A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research.
- Downer, N. K., & Jackson, Y. A. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry, 2(20), 3039-3043.
- Downer, N. K., & Jackson, Y. A. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry, 2, 3039-3043.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). MDPI.
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
- Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. (2017).
- A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Chiang Mai Journal of Science.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI.
- Synthesis and Cyclization of Benzothiazole: Review. (2010).
- Condensation of 2-aminothiophenol and aldehydes at room temperature. (n.d.).
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Benzothiazole: Different method of synthesis and diverse biological activities. (n.d.).
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022).
- Synthesis of benzothiazoles from aldehydes and 2-aminothiophenol. (n.d.).
- Synthesis of Benzothiazole Hydrochloride: A Detailed Protocol for Researchers. (n.d.). Benchchem.
- Troubleshooting guide for the synthesis of benzothiazole deriv
- Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. ijcrt.org [ijcrt.org]
- 3. A Review on Synthesis of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 7. Synthesis of benzothiazoles viaipso substitution of ortho-methoxythiobenzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 14. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzothiazole synthesis [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 1,3-Benzothiazole-6-carboxamide as a Privileged Fragment for PARP Inhibitor Design
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Benzothiazole Scaffold
The 1,3-benzothiazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Its rigid, bicyclic structure and ability to engage in various non-covalent interactions make it an ideal starting point for drug design. When functionalized with a carboxamide group at the 6-position, the 1,3-benzothiazole-6-carboxamide fragment emerges as a compelling starting point for Fragment-Based Drug Discovery (FBDD). This is particularly true for targeting enzymes that recognize nicotinamide, such as the Poly(ADP-ribose) Polymerase (PARP) family.
PARP-1 is a critical enzyme in the DNA damage response pathway, specifically in base excision repair.[3] In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP-1 leads to a synthetic lethality, making PARP inhibitors a powerful class of anticancer agents.[4] The catalytic mechanism of PARP-1 involves binding to nicotinamide adenine dinucleotide (NAD+). Many potent PARP inhibitors function by mimicking the nicotinamide portion of NAD+, occupying the nicotinamide-binding pocket and preventing the catalytic reaction.[5][6]
The 1,3-benzothiazole-6-carboxamide scaffold serves as an excellent bioisostere for the benzimidazole carboxamide core found in established PARP inhibitors like Veliparib.[7] The carboxamide moiety is crucial for mimicking the hydrogen bonding interactions of nicotinamide with key residues (Gly863 and Ser904) in the PARP-1 active site, while the bicyclic benzothiazole core establishes favorable π-π stacking interactions with Tyr907.[6] This application note provides a comprehensive guide to utilizing 1,3-benzothiazole-6-carboxamide as a starting fragment for the rational design of novel PARP-1 inhibitors.
Physicochemical Profile of a Representative Fragment
A successful fragment must possess specific physicochemical properties that ensure adequate solubility, binding efficiency, and synthetic tractability. While specific experimental data for 1,3-benzothiazole-6-carboxamide is not widely published, the properties of the closely related analog, 2-Amino-1,3-benzothiazole-6-carboxamide, provide a valuable reference point and align well with the "Rule of Three" often applied in FBDD.[8]
| Property | Value (for 2-Amino-1,3-benzothiazole-6-carboxamide) | "Rule of Three" Guideline | Rationale for FBDD |
| Molecular Weight | 193.23 g/mol | < 300 Da | Ensures efficient exploration of chemical space and higher binding efficiency.[6] |
| LogP | 1.1 | < 3 | Promotes aqueous solubility, which is critical for biophysical screening assays. |
| Hydrogen Bond Donors | 3 (Amine and Amide) | ≤ 3 | Controls polarity and desolvation penalties upon binding. |
| Hydrogen Bond Acceptors | 3 (N, O, S) | ≤ 3 | Provides points for specific interactions with the protein target. |
| Rotatable Bonds | 1 | Low | A rigid structure reduces the entropic penalty upon binding, leading to more efficient interactions. |
Data sourced from PubChem CID 606347 for 2-Amino-1,3-benzothiazole-6-carboxamide.[8]
Workflow for FBDD using 1,3-Benzothiazole-6-carboxamide
The journey from a fragment hit to a lead compound is a systematic process involving screening, validation, and iterative optimization. The following workflow is tailored for developing PARP-1 inhibitors starting from the 1,3-benzothiazole-6-carboxamide fragment.
Sources
- 1. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating the Anticancer Properties of 1,3-Benzothiazole-6-carboxamide in Cancer Cell Lines
An in-depth guide to the in-vitro evaluation of 1,3-Benzothiazole-6-carboxamide and its derivatives against cancer cell lines.
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,3-Benzothiazole-6-carboxamide and its related derivatives in cancer cell line studies. It consolidates field-proven insights and detailed methodologies to facilitate the exploration of this promising class of compounds as potential anticancer agents.
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole (BTA) ring system is a bicyclic heterocyclic compound recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The versatility of the BTA core allows for chemical modifications that can be tailored to interact with specific biological targets, making it a focal point in the design of novel therapeutics.[4]
Recent research has highlighted the efficacy of 2-substituted benzothiazoles, particularly benzothiazole-carboxamide hybrids, in targeting key signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[5][6][7] These compounds have demonstrated significant antiproliferative and pro-apoptotic activity in a variety of cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer models.[5][8]
This guide outlines a logical, multi-phase experimental workflow to systematically evaluate the anticancer potential of 1,3-Benzothiazole-6-carboxamide derivatives, from initial cytotoxicity screening to the elucidation of underlying mechanisms of action.
Section 1: Scientific Background & Hypothesized Mechanism of Action
The anticancer activity of benzothiazole derivatives is multifaceted, often involving the modulation of several key cellular processes.[1][2] While the precise mechanism can vary based on the specific substitutions on the benzothiazole ring, a common and promising target is the EGFR signaling cascade.[5][7]
Causality of Experimental Choice: Targeting EGFR is a clinically validated strategy in oncology. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the PI3K/Akt/mTOR and Ras/MAPK/ERK pathways.[7] These pathways are crucial for regulating cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[5][6] Benzothiazole-carboxamide derivatives have been shown to inhibit EGFR signaling, providing a strong rationale for their investigation as targeted cancer therapies.[5][7]
Inhibition of these pathways is hypothesized to induce cell cycle arrest, primarily at the G2/M or S phase, and trigger programmed cell death (apoptosis) through the mitochondrial pathway.[7][9]
Caption: Hypothesized mechanism of 1,3-Benzothiazole-6-carboxamide via EGFR inhibition.
Section 2: Preliminary Compound Handling & Preparation
Expertise Insight: Proper handling and preparation of test compounds are critical for reproducible results. Most benzothiazole derivatives have poor aqueous solubility and require an organic solvent for solubilization.
-
Solubilization: Prepare a high-concentration stock solution (e.g., 10-20 mM) of the 1,3-Benzothiazole-6-carboxamide derivative in sterile dimethyl sulfoxide (DMSO).[10]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium.
-
Trustworthiness Check: Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically ≤0.5%, as higher concentrations can independently affect cell viability. A "vehicle control" (medium with the highest concentration of DMSO used) must be included in all experiments to account for any solvent-induced effects.[10]
-
Section 3: Core Experimental Workflow & Protocols
A tiered approach is recommended to efficiently screen and characterize the compound's activity. The workflow begins with a broad assessment of cytotoxicity and progressively moves to more detailed mechanistic assays.
Caption: A logical workflow for evaluating novel anticancer compounds.
Phase 1: Assessing Cytotoxicity (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).[10]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Perform a cell count and viability check (e.g., using a hemocytometer and Trypan Blue).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete medium.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzothiazole derivative in complete medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.
-
Self-Validating System: Include the following controls in triplicate:
-
Vehicle Control: Cells treated with medium containing the highest percentage of DMSO used in the experiment.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin, Cisplatin).
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells) for background absorbance.
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Phase 2: Elucidating the Mechanism of Cell Death (Annexin V/PI Assay)
Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after treatment, thereby determining if the compound induces programmed cell death.[11][12]
Protocol: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the benzothiazole derivative at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
After incubation, collect the culture supernatant (which contains floating apoptotic cells).[13]
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.[14]
-
Combine the detached cells with their corresponding supernatant. This step is crucial to ensure all cells, including those that have detached due to apoptosis, are analyzed.[13]
-
-
Staining:
-
Centrifuge the cell suspension (e.g., at 300g for 5 minutes) and wash the pellet twice with cold PBS.[13]
-
Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1x Binding Buffer to each tube before analysis.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Interpretation:
-
Phase 3: Investigating Effects on Cell Proliferation (Cell Cycle Analysis)
Objective: To determine if the compound arrests the cell cycle at a specific phase (G0/G1, S, or G2/M).[15]
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Seeding and Treatment:
-
Prepare and treat cells in 6-well plates as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells as previously described.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their DNA.[16]
-
Incubate the cells for at least 2 hours at 4°C (or overnight at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A.[16][17] RNase treatment is essential as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content analysis.[16]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Interpretation: Generate a histogram of DNA content.
-
G0/G1 Peak: Cells with 2N DNA content.
-
S Phase: Cells with DNA content between 2N and 4N.
-
G2/M Peak: Cells with 4N DNA content.
-
Sub-G1 Peak: A peak to the left of the G0/G1 peak, representing fragmented DNA from apoptotic cells.[14] An increase in this peak corroborates apoptosis data.
-
-
Section 4: Data Presentation & Interpretation
Quantitative data should be organized systematically to facilitate comparison across different cell lines and treatment conditions.
Table 1: Cytotoxicity of Benzothiazole Derivative XYZ
| Cell Line | IC50 (µM) after 48h Treatment |
|---|---|
| MCF-7 (Breast) | [Insert Value] |
| HCT-116 (Colon) | [Insert Value] |
| A549 (Lung) | [Insert Value] |
| HEK-293 (Normal) | [Insert Value] |
Data presented as Mean ± SD from three independent experiments.
Table 2: Apoptosis Induction by Benzothiazole Derivative XYZ in MCF-7 Cells (48h)
| Treatment | % Live Cells (Q3) | % Early Apoptosis (Q4) | % Late Apoptosis (Q2) | % Necrosis (Q1) |
|---|---|---|---|---|
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| 1x IC50 XYZ | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Doxorubicin (Positive Control) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Cell Cycle Distribution in MCF-7 Cells Treated with Benzothiazole Derivative XYZ (24h)
| Treatment | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| 1x IC50 XYZ | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Section 5: Trustworthiness and Self-Validating Systems
The reliability of these protocols hinges on the consistent use of appropriate controls. Each experiment is designed as a self-validating system:
-
Vehicle Controls: Essential for confirming that the observed effects are due to the compound itself and not the solvent (DMSO).
-
Positive Controls: Using a well-characterized drug (e.g., Doxorubicin for cytotoxicity, Staurosporine for apoptosis) validates that the assay system is working correctly and provides a benchmark for the potency of the test compound.
-
Unstained/Single-Stain Controls (for Flow Cytometry): These are necessary to set up the flow cytometer correctly, define negative populations, and compensate for any spectral overlap between fluorescent dyes.
-
Biological Replicates: Performing each experiment at least three independent times ensures the reproducibility and statistical significance of the findings.
By integrating these controls, researchers can confidently attribute the observed biological activities to the 1,3-Benzothiazole-6-carboxamide derivative being tested, ensuring the trustworthiness and integrity of the results.
References
-
Cytotoxicity Assay Protocol. protocols.io. Available from: [Link]
-
Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Cytotoxicity Assay Protocol v1. ResearchGate. Available from: [Link]
-
Benzothiazole derivatives as anticancer agents. PubMed. Available from: [Link]
-
Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available from: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]
-
Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. PubMed. Available from: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available from: [Link]
-
Anticancer activity of benzothiazole derivatives. ResearchGate. Available from: [Link]
-
Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. Bibliomed. Available from: [Link]
-
For adherent cell lines which apoptosis assay is the best to use?. ResearchGate. Available from: [Link]
-
Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. ResearchGate. Available from: [Link]
-
Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University. Available from: [Link]
-
Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. Semantic Scholar. Available from: [Link]
-
Multiparameter Cell Cycle Analysis Protocol. Creative Diagnostics. Available from: [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available from: [Link]
-
Benzothiazole derivatives as anticancer agents. FLORE. Available from: [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. Available from: [Link]
-
Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. CardioSomatics. Available from: [Link]
-
Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed. Available from: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. Available from: [Link]
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 5. japsonline.com [japsonline.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One moment, please... [jnu.ac.bd]
- 9. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
Introduction: The Benzothiazole Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Guide to the Characterization of 1,3-Benzothiazole-6-carboxamide Derivatives as Enzyme Inhibitors
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of compounds derived from the 1,3-benzothiazole-6-carboxamide scaffold as enzyme inhibitors. We will delve into the rationale behind their design, their mechanisms of action against key enzyme families, and detailed protocols for their evaluation. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical approach to inhibitor characterization.
The 1,3-benzothiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] When combined with a carboxamide group, particularly at the 6-position, it forms a versatile framework for designing potent and selective enzyme inhibitors.[3] This scaffold's value lies in its rigid structure and its capacity for modification, allowing chemists to fine-tune its properties to target specific enzyme active sites.[2] Derivatives of this core structure have been successfully developed as inhibitors for critical enzyme families, including Poly(ADP-ribose) Polymerases (PARPs), Sirtuins, Carbonic Anhydrases, and various kinases, demonstrating significant therapeutic potential in oncology, neurodegenerative disorders, and infectious diseases.[2][4][5][6]
This guide uses a case-study approach to provide practical, in-depth protocols for two major enzyme classes targeted by benzothiazole carboxamide derivatives: PARPs and Sirtuins.
Section 1: Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Rationale and Mechanism of Action
Poly(ADP-ribose) Polymerase-1 (PARP-1) is a nuclear enzyme crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4] PARP-1 uses nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) chains on target proteins, recruiting other repair factors.[4][7]
The benzimidazole or benzothiazole carboxamide scaffold is an excellent starting point for PARP inhibitors because it acts as a structural mimic of the nicotinamide portion of NAD+.[7] This allows it to bind competitively to the catalytic domain of PARP, effectively blocking its enzymatic function.
The therapeutic power of PARP inhibitors is most evident in cancers with mutations in BRCA1 or BRCA2 genes, which are essential for repairing double-strand DNA breaks (DSBs) via the homologous recombination (HR) pathway.[8] When PARP is inhibited, unrepaired SSBs are converted into toxic DSBs during DNA replication. In normal cells, these DSBs are repaired by the functional HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and cell death. This concept, where a deficiency in two pathways is lethal while a deficiency in either one is not, is known as synthetic lethality .[4][8]
Figure 1. Mechanism of synthetic lethality induced by PARP inhibitors.
Quantitative Data: PARP Inhibition by Benzimidazole Carboxamide Derivatives
The following table summarizes the inhibitory potency of several benzimidazole carboxamide derivatives, which share a similar pharmacophore with the benzothiazole series, against PARP-1 and PARP-2. This data highlights the scaffold's effectiveness.[7]
| Compound ID | Description/Modification | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) |
| Veliparib | Reference Drug | ~4-5 | ~4-5 |
| Olaparib | Reference Drug | ~4-5 | ~4-5 |
| 5cj | 4-chlorophenyl-3-oxopropyl modification | ~4 | ~4 |
| 5cp | 4-fluorophenyl-3-oxopropyl modification | ~4 | ~4 |
Experimental Workflow for Inhibitor Characterization
A logical workflow is essential for characterizing a novel inhibitor. It begins with a direct biochemical assay to confirm target engagement and potency, followed by a cell-based assay to assess the compound's effect in a biologically relevant context.[9][10]
Figure 2. Experimental workflow for characterizing a novel PARP inhibitor.
Protocol 1: In Vitro PARP-1 Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 1,3-benzothiazole-6-carboxamide derivative against purified PARP-1 enzyme. This protocol is adapted from standard biochemical assay principles.[11][12]
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for PARylation)
-
Biotinylated NAD+
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Test Compound (Benzothiazole derivative) dissolved in DMSO
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
Streptavidin-coated 96-well plates
-
Detection reagent (e.g., HRP-conjugated anti-PAR antibody)
-
Substrate for HRP (e.g., TMB) and Stop Solution
-
Plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is ≤1% to avoid solvent effects.[11]
-
-
Assay Setup (on a 96-well plate):
-
Blank Wells: Assay buffer only.
-
Control Wells (100% Activity): Add PARP-1 enzyme, histones, and DMSO (at the same final concentration as test wells).
-
Test Wells: Add PARP-1 enzyme, histones, and the desired concentrations of the test compound.
-
Positive Control Wells: Add PARP-1 enzyme, histones, and a known inhibitor (e.g., Olaparib at its IC₅₀).
-
-
Enzyme Reaction:
-
Pre-incubate the plate with enzyme and inhibitor for 15 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding a solution of biotinylated NAD+ to all wells (except blanks).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Transfer the reaction mixtures to a streptavidin-coated plate. Incubate for 60 minutes to allow the biotinylated product to bind.
-
Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the HRP-conjugated anti-PAR antibody and incubate for 60 minutes.
-
Wash the plate again 3 times.
-
Add the HRP substrate (TMB) and incubate until a blue color develops.
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (100% activity).[12]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[13]
-
Protocol 2: Cell-Based Proliferation Assay
Objective: To evaluate the cytotoxic effect of the test compound on cancer cells with and without a functional homologous recombination pathway. This assay is critical for confirming the "synthetic lethality" mechanism in a physiologically relevant context.[14][15]
Materials:
-
BRCA-deficient human cancer cell line (e.g., MDA-MB-436, CAPAN-1)[7]
-
BRCA-proficient human cancer cell line (e.g., MCF-7) for comparison
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compound dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Sterile 96-well clear-bottom plates
-
Multichannel pipette, incubator, plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.
-
Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compound at various concentrations (e.g., 100 µM to 1 nM).
-
Include "vehicle control" wells containing medium with the equivalent percentage of DMSO.
-
-
Incubation:
-
Incubate the plates for 72-96 hours (or a duration appropriate for the cell line's doubling time).
-
-
Measurement of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for Resazurin).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of compound concentration.
-
Use non-linear regression (four-parameter model) to calculate the IC₅₀ value for each cell line.
-
Causality Check: A successful compound designed for synthetic lethality should exhibit a significantly lower IC₅₀ in the BRCA-deficient cell line compared to the BRCA-proficient cell line.
-
Section 2: Inhibition of Sirtuins (SIRT1/2/3)
Rationale and Mechanism of Action
Sirtuins are a family of NAD+-dependent lysine deacetylases that play critical roles in regulating metabolism, stress responses, and aging.[16][17] The three major isoforms, SIRT1, SIRT2, and SIRT3, are considered promising therapeutic targets for metabolic disorders, cancer, and neurodegeneration.[5]
Similar to PARPs, sirtuins utilize NAD+ in their catalytic cycle. Consequently, heterocyclic carboxamides can be designed to occupy the nicotinamide binding pocket (the "C-pocket") and the adjacent substrate channel, leading to potent inhibition.[5] For example, thieno[3,2-d]pyrimidine-6-carboxamides, which are structurally related to the benzothiazole scaffold, have been identified as pan-inhibitors of SIRT1/2/3 with nanomolar potency.[5]
Quantitative Data: Sirtuin Inhibition by Thieno[3,2-d]pyrimidine-6-carboxamides
The following data demonstrates the potent, pan-inhibitory activity of a related carboxamide scaffold against the key sirtuin isoforms.[5]
| Compound ID | SIRT1 IC₅₀ (nM) | SIRT2 IC₅₀ (nM) | SIRT3 IC₅₀ (nM) |
| 11c | 3.6 | 2.7 | 4.0 |
Protocol 3: In Vitro Sirtuin Deacetylase Activity Assay (Fluorogenic)
Objective: To measure the inhibitory effect of a test compound on the deacetylase activity of a purified sirtuin enzyme (e.g., SIRT1).
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic Sirtuin Substrate (e.g., a peptide containing an acetylated lysine and a fluorophore quenched by it)
-
NAD+
-
Developer solution (containing a protease that cleaves the deacetylated peptide, releasing the fluorophore)
-
Sirtuin Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test Compound in DMSO
-
Known Sirtuin inhibitor (e.g., EX-527) as a positive control[18]
-
Black 96-well half-area plates (for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in assay buffer. Maintain a final DMSO concentration of ≤1%.
-
-
Assay Setup:
-
In a black 96-well plate, add the SIRT1 enzyme and the desired concentrations of the test compound (or DMSO for control).
-
Incubate for 10-15 minutes at room temperature.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Signal Development:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Measure the fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the data and determine the IC₅₀ value as described in Protocol 1.
-
Section 3: General Protocol for Kinetic Characterization
Rationale
Once a compound's potency (IC₅₀) is established, it is crucial to determine its mechanism of inhibition (MOI). This defines how the inhibitor interacts with the enzyme and its substrate (e.g., competitive, non-competitive, uncompetitive).[9][12] This knowledge is vital for lead optimization, as different inhibition mechanisms can have profound implications for in vivo efficacy.[19] For example, a competitive inhibitor's effectiveness can be overcome by high concentrations of the natural substrate in the cell.[9]
Figure 3. Binding modes for different mechanisms of enzyme inhibition.
Protocol 4: Determining the Mechanism of Inhibition (Kinetic Analysis)
Objective: To determine the MOI by measuring enzyme reaction rates at various substrate and inhibitor concentrations.
Procedure:
-
Experimental Design:
-
This experiment requires a matrix of conditions. You will test multiple fixed concentrations of your inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
For each inhibitor concentration, you will measure the initial reaction velocity across a range of substrate concentrations (e.g., 0.2x Kₘ to 10x Kₘ). The Michaelis constant (Kₘ) for the substrate should be determined beforehand.[9][20]
-
-
Assay Execution:
-
Perform the appropriate biochemical assay (e.g., Protocol 1 or 3) under each condition of the matrix.
-
Crucially , ensure you are measuring the initial velocity of the reaction (the linear phase of product formation over time).[13]
-
-
Data Analysis (Lineweaver-Burk Plot):
-
For each inhibitor concentration, plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). This is a Lineweaver-Burk plot.[21]
-
Analyze the resulting pattern of lines:
-
Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease).
-
Mixed Inhibition: Lines intersect in the upper-left quadrant (Vₘₐₓ decreases, Kₘ changes).[12]
-
-
From these plots, you can calculate the inhibition constant (Kᵢ), which is a true measure of inhibitor potency.[12]
-
Conclusion
The 1,3-benzothiazole-6-carboxamide scaffold represents a highly fruitful starting point for the discovery of novel enzyme inhibitors. Its chemical tractability and ability to mimic natural substrates like nicotinamide make it a powerful tool in drug development. By following a logical workflow—from initial biochemical potency determination (IC₅₀) and cellular validation to detailed kinetic analysis (MOI)—researchers can thoroughly characterize their compounds and make data-driven decisions to advance the most promising candidates toward therapeutic applications. The protocols and principles outlined in this guide provide a robust framework for this critical endeavor.
References
- BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
-
Tarnok, A., & Ulrich, H. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
-
Parker, L. L., et al. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]
-
Gordon, M., et al. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Retrieved from [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Retrieved from [Link]
-
Eldehna, W. M., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4447-4454. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]
-
ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Retrieved from [Link]
-
Abdel-Halim, M., et al. (n.d.). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]
-
Disch, J. S., et al. (2013). Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(9), 3666-3679. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Retrieved from [Link]
-
Homan, P. J., et al. (2020). 2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA). Biochemistry, 59(35), 3225–3234. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes & Protocols: Benzothiazole Derivatives as Enzyme Inhibitors.
-
Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5988. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis, characterization and carbonic anhydrase inhibitory activity of novel benzothiazole derivatives. Retrieved from [Link]
-
MDPI. (2022). Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Sirtuin activators and inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Adooq Bioscience. (n.d.). Sirtuins inhibitors. Retrieved from [Link]
-
PubMed. (2024). Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Retrieved from [Link]
-
YouTube. (2014). PARP-inhibitors: A New Generation of Cancer Drugs. Retrieved from [Link]
-
National Institutes of Health. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
-
DigitalCommons@TMC. (2024). UBA1 Inhibition Sensitizes Cancer Cells to Parp Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole. Retrieved from [Link]
-
PubMed. (2025). Benzothiazole amide analogues as antagonists of TRPC 6 channels: A therapeutic approach for kidney fibrosis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. adooq.com [adooq.com]
- 19. fiveable.me [fiveable.me]
- 20. researchgate.net [researchgate.net]
- 21. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Benzothiazole-6-carboxamide
Welcome to the technical support center for the synthesis of 1,3-Benzothiazole-6-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the intricacies of the synthesis, offering field-proven insights and systematic troubleshooting strategies to enhance yield, improve purity, and ensure reproducible results.
Overview of the Synthetic Strategy
The synthesis of 1,3-Benzothiazole-6-carboxamide is most effectively approached as a two-stage process. This strategy allows for the optimization of each critical transformation independently, ultimately leading to a higher overall yield and purity of the final product.
-
Stage 1: Formation of the Benzothiazole Core. This involves the synthesis of the key intermediate, 1,3-benzothiazole-6-carboxylic acid. The most common and reliable method is the condensation of an appropriately substituted 2-aminothiophenol with a dicarboxylic acid derivative or through cyclization of a precursor already containing the necessary functionalities.
-
Stage 2: Amidation. The carboxylic acid intermediate is then converted to the primary carboxamide. This step is critical and often a source of yield loss if not properly controlled. Modern peptide coupling agents are employed here to achieve high conversion under mild conditions.
Below is a conceptual workflow for this synthetic approach.
Caption: General two-stage synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the initial cyclization reaction to form the benzothiazole ring?
A1: The two most critical parameters are the purity of the 2-aminothiophenol precursor and management of the reaction temperature. 2-aminothiophenols are highly susceptible to oxidation, which can lead to disulfide byproduct formation and significantly lower yields.[1] Using freshly purified starting material or handling it under an inert atmosphere is crucial.[1] Temperature control is also vital; while some condensations require heat to proceed, excessive temperatures can promote side reactions and decomposition.[1]
Q2: Why is direct amidation of a carboxylic acid with ammonia generally inefficient without a coupling agent?
A2: The direct reaction between a carboxylic acid and ammonia (a base) leads to a rapid acid-base reaction, forming a stable ammonium carboxylate salt.[2] This salt is unreactive towards nucleophilic substitution. To form the amide bond, this salt must be heated to very high temperatures (>100°C) to dehydrate it, a condition that is often not suitable for complex molecules and can lead to degradation.[2] Coupling agents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, activating it for nucleophilic attack by the amine at room temperature.[2][3]
Q3: How do I effectively monitor the progress of these reactions?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring both stages of the synthesis.[1] It allows you to visualize the consumption of starting materials and the formation of the product. For visualization, UV light is typically sufficient for these aromatic compounds.[1] For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis and provides a systematic approach to resolving them.
Caption: Troubleshooting decision workflow for low yield.
Problem 1: Low or No Yield of the Intermediate (1,3-Benzothiazole-6-carboxylic acid)
| Potential Cause | Recommended Solution & Explanation |
| Poor Quality Starting Material | Solution: Ensure the purity of the 2-aminothiophenol precursor. Explanation: The thiol group is easily oxidized to a disulfide, which will not cyclize.[1] It is best practice to use a freshly opened bottle or purify the material via distillation or recrystallization before use.[1] |
| Suboptimal Reaction Conditions | Solution: Systematically vary the temperature and catalyst. Explanation: The condensation reaction to form the benzothiazole ring can be sensitive to temperature.[1] If the reaction is sluggish at room temperature, a gradual increase may be necessary. Catalysts like polyphosphoric acid (PPA) or silica-supported acids can significantly improve reaction rates and yields.[4] |
| Incomplete Cyclization | Solution: Increase reaction time or consider a more effective catalyst. Explanation: The reaction proceeds through a Schiff base intermediate which then undergoes intramolecular cyclization.[5] If this cyclization is slow, the intermediate may be isolated instead of the desired product. Stronger acid catalysts or longer reaction times can promote complete conversion. |
Problem 2: Low Yield During the Amidation Step
| Potential Cause | Recommended Solution & Explanation |
| Inefficient Carboxylic Acid Activation | Solution: Use a combination of coupling agents, such as EDC with an additive like HOBt or DMAP. Explanation: While EDC alone can work, its efficiency is dramatically improved with additives. HOBt traps the activated acid as a more reactive ester, reducing side reactions.[6] DMAP acts as a powerful acyl transfer catalyst, further accelerating the reaction, especially with less reactive amines.[6][7] |
| Presence of Moisture | Solution: Use anhydrous solvents and reagents. Explanation: The activated carboxylic acid intermediate is highly reactive and can be hydrolyzed by water back to the starting carboxylic acid. Ensure solvents are properly dried before use. |
| Side Reactions with Coupling Agent | Solution: Choose the appropriate coupling agent and manage stoichiometry. Explanation: Carbodiimide reagents like DCC can lead to the formation of N-acylurea byproducts. While EDC forms a more water-soluble urea byproduct that is easier to remove, controlling the stoichiometry (typically 1.1-1.2 equivalents) is key to minimizing side reactions.[2] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution & Explanation |
| Formation of Byproducts | Solution: Optimize reaction conditions to minimize byproduct formation first. For purification, use column chromatography. Explanation: Side products from either the cyclization or amidation step can co-elute with the desired product. A well-optimized gradient on a silica or alumina column is often necessary.[5] |
| Product Instability on Silica Gel | Solution: Use neutral or basic alumina for column chromatography, or opt for recrystallization. Explanation: The benzothiazole nitrogen is basic and can interact strongly with the acidic surface of silica gel, leading to streaking, poor separation, and even product decomposition.[1] Neutral alumina is a good alternative. |
| Removal of Coupling Agent Byproduct | Solution: For EDC, perform an acidic wash (e.g., dilute HCl) during workup. For DCC, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Explanation: The byproduct of EDC is a water-soluble urea derivative, which can be removed with an aqueous wash.[2] DCU, the byproduct of DCC, is largely insoluble in most organic solvents and can often be removed by simple filtration.[8] |
Validated Experimental Protocols
The following protocols are provided as a robust starting point and may require minor optimization depending on the specific scale and equipment used.
Protocol 1: Synthesis of 1,3-Benzothiazole-6-carboxylic acid (Intermediate)
This protocol is based on established methods for synthesizing benzothiazole cores using PPA as a catalyst and dehydrating agent.[4]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 2-amino-5-mercaptobenzoic acid (1.0 eq).
-
Reagent Addition: Add polyphosphoric acid (PPA) (10-15 wt eq.) to the flask. The mixture will be a thick slurry.
-
Reaction Conditions: Begin stirring and slowly heat the mixture to 130-140°C under a nitrogen atmosphere. The mixture should become more mobile as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid) until the starting material is consumed (typically 3-5 hours).
-
Workup: Allow the reaction mixture to cool to approximately 80-90°C and then very carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Isolation: Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Drying: Dry the solid under vacuum to yield 1,3-benzothiazole-6-carboxylic acid. The product can be used in the next step or recrystallized from ethanol/water if necessary.
Protocol 2: Synthesis of 1,3-Benzothiazole-6-carboxamide (Amidation)
This protocol utilizes a modern and highly efficient coupling strategy.[6]
-
Reaction Setup: To a solution of 1,3-benzothiazole-6-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or CH3CN, 0.1-0.2 M) under a nitrogen atmosphere, add HOBt (Hydroxybenzotriazole, 0.1-0.2 eq) and DMAP (4-Dimethylaminopyridine, 0.1 eq).
-
Amine Addition: Add the ammonia source, such as ammonium chloride (NH4Cl, 1.5 eq), followed by a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.5 eq) to liberate free ammonia in situ.
-
Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) portion-wise over 15 minutes.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting carboxylic acid.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO3 solution, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (using neutral alumina if necessary) or by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.
References
- Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
- (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- Benchchem. Troubleshooting guide for the synthesis of benzothiazole derivatives.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- (2023). Achieving Optimized Amide Bond Reactions for Heterocyclic Compounds.
- ResearchGate. Optimization of the reaction conditions for the amidation reaction.
- The Role of Coupling Agents in Modern Organic Synthesis.
- JOCPR. Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids.
- BenchChem. Troubleshooting Low Yields In The Synthesis of Benzothiazole Derivatives.
- Aapptec Peptides. Coupling Reagents.
- PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- PMC. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. nbinno.com [nbinno.com]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Unexpected Side Products in Benzothiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side product formation during the synthesis of benzothiazole derivatives. Instead of a generic protocol, this document provides in-depth, cause-and-effect troubleshooting for specific, commonly observed impurities and unexpected products.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to a successful benzothiazole synthesis campaign.
Q1: How can I effectively monitor my reaction's progress to minimize side product formation?
A1: Thin-layer chromatography (TLC) is an indispensable and highly effective technique for real-time reaction monitoring.[1] By co-spotting your reaction mixture with your starting materials (e.g., 2-aminothiophenol and the corresponding aldehyde/ketone), you can visually track the consumption of reactants and the appearance of the desired product spot. Visualization is typically achieved with a UV lamp or in an iodine chamber.[1] Consistent monitoring allows you to stop the reaction at the optimal time, preventing the formation of byproducts from over-reaction or degradation.
Q2: I suspect my starting materials are the issue. What are the most common starting-material-related impurities?
A2: The purity of your starting materials is paramount. 2-aminothiophenol is notoriously susceptible to oxidation, where the thiol group (-SH) dimerizes to form a disulfide byproduct.[1] Using a freshly opened bottle or purifying the 2-aminothiophenol before use is strongly advised.[1] If your synthesis starts from aniline, residual aniline or intermediates like phenylthiourea can also be common impurities found in the final product.[2]
Q3: Why is an inert atmosphere (Nitrogen or Argon) so often recommended for these reactions?
A3: The primary reason is to prevent the oxidative dimerization of 2-aminothiophenol into its corresponding disulfide.[1] This is one of the most common side reactions. By displacing atmospheric oxygen, an inert atmosphere protects the sensitive thiol group, ensuring it is available for the desired intramolecular cyclization, thereby maximizing your yield of the benzothiazole product.[1]
Troubleshooting Guide: From Unexpected Peaks to Pure Product
This section is structured in a problem-and-solution format to address specific side products you may have isolated or identified in your reaction mixture.
Problem 1: The Main Product is a Benzothiazoline, Not the Aromatic Benzothiazole
Q: My NMR and mass spec data suggest I've isolated the saturated benzothiazoline intermediate. What critical step was missed?
A: The formation of a 2-substituted benzothiazole from 2-aminothiophenol and an aldehyde is a three-step process: (1) condensation to form a Schiff base intermediate, (2) intramolecular cyclization of the thiol onto the imine to form the benzothiazoline ring, and (3) a final oxidation step to form the aromatic benzothiazole.[3] Your result indicates that the final oxidation step is incomplete or did not occur. This is a common issue when the reaction conditions lack a sufficient oxidant.[3]
Q: How can I ensure complete oxidation to the desired benzothiazole?
A: You must ensure an adequate oxidant is present. Several strategies are effective:
-
Atmospheric Oxygen: For many protocols, simply performing the reaction open to the air allows atmospheric oxygen to serve as the oxidant.[3]
-
Solvent as Oxidant: Dimethyl sulfoxide (DMSO) is frequently used as both a solvent and an oxidant to drive the final aromatization step.[3][4]
-
Explicit Oxidants: Adding a controlled amount of an oxidant like hydrogen peroxide (H₂O₂) can be very effective.[3][5]
-
Catalyst Choice: Certain catalytic systems, particularly those involving metal catalysts or specific promoters, are designed to facilitate this oxidative cyclization in one pot.[6]
Problem 2: Isolation of a Disulfide Byproduct
Q: A significant, less polar byproduct has been identified as the disulfide of 2-aminothiophenol. What is the cause?
A: This is a classic side product resulting from the high susceptibility of the thiol group in 2-aminothiophenol to oxidation.[1] In the presence of an oxidant (like atmospheric oxygen), two molecules of the starting material can dimerize, rendering them unable to participate in the benzothiazole-forming reaction.
Q: What are the most effective methods to prevent this disulfide formation?
A: Prevention is key and involves protecting the thiol group from oxidation:
-
Inert Atmosphere: As mentioned in the FAQs, conducting the reaction under a nitrogen or argon blanket is the most direct solution.[1]
-
Reagent Quality: Use fresh, high-purity 2-aminothiophenol. If the liquid has a yellow or dark tint, it may already contain significant amounts of the oxidized disulfide.
-
Reaction Sequencing: Add the 2-aminothiophenol to the reaction mixture that may already contain the aldehyde and catalyst, minimizing its exposure time before the intended reaction begins.
Problem 3: Incomplete Cyclization and Persistent Intermediates
Q: My crude NMR shows unreacted starting materials and what appears to be the uncyclized Schiff base intermediate. Why didn't the reaction go to completion?
A: The cyclization step, where the thiol attacks the imine, can sometimes be the rate-limiting step and may not proceed to completion under suboptimal conditions.[1] This can be caused by insufficient activation of the electrophilic imine carbon or an inappropriate reaction temperature.
Q: How can I drive the cyclization to completion?
A:
-
Catalyst Optimization: The choice of catalyst is critical. Both Brønsted acids and Lewis acids can be effective in activating the intermediate for cyclization.[1][3] If you are not using a catalyst, adding a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) may promote the reaction.
-
Temperature Adjustment: Many benzothiazole syntheses require heating to overcome the activation energy for cyclization.[1] If the reaction is sluggish at room temperature, gradually increasing the temperature while monitoring by TLC is recommended. Conversely, if you observe degradation at higher temperatures, a lower temperature with a more active catalyst might be necessary.[1]
Problem 4: Purification Challenges and Product Instability
Q: My desired benzothiazole derivative is an oil and streaks badly on a silica gel column, leading to poor separation and low recovery. What should I do?
A: This is a common issue, as the basic nitrogen atom in the benzothiazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing streaking and potential degradation.[1]
Q: What are alternative purification strategies?
A:
-
Change of Stationary Phase: Switch to a more neutral or basic stationary phase for column chromatography. Neutral or basic alumina is an excellent alternative that minimizes acidic interactions.[1]
-
Recrystallization: This is a highly effective method for purification if you can find a suitable solvent system to produce a solid product.[1][2]
-
Salt Formation: If the product is an oil, consider converting it to a solid salt (e.g., a hydrochloride or tosylate salt) for easier purification via recrystallization. The pure freebase product can then be regenerated afterward.[1]
Data Presentation
The following table summarizes the common side products discussed and the primary strategies for their mitigation.
| Side Product/Issue | Primary Cause(s) | Recommended Solutions |
| Benzothiazoline | Incomplete oxidation of the cyclized intermediate. | Ensure presence of an oxidant (air, DMSO, H₂O₂); select an appropriate catalytic system.[3] |
| Disulfide Dimer | Oxidation of 2-aminothiophenol starting material. | Use fresh starting material; perform reaction under an inert atmosphere (N₂ or Ar).[1] |
| Schiff Base Intermediate | Incomplete or slow intramolecular cyclization.[1] | Optimize catalyst (Lewis/Brønsted acids); increase reaction temperature.[1] |
| Product Streaking on Silica | Strong interaction of basic product with acidic silica gel.[1] | Use neutral/basic alumina for chromatography; purify via recrystallization or salt formation.[1] |
| Complex Heterocycles | Solvent-dependent alternative reaction pathways.[7] | Carefully screen solvents; adhere to literature precedents for similar substrates. |
Experimental Protocols
Protocol 1: General Synthesis of 2-Arylbenzothiazoles with Mitigation of Side Products
This protocol provides a general guideline for the synthesis of a 2-arylbenzothiazole from 2-aminothiophenol and an aromatic aldehyde, incorporating best practices to minimize common byproducts.
Materials:
-
2-Aminothiophenol (1.0 mmol, 1.0 eq)
-
Aromatic aldehyde (1.0 mmol, 1.0 eq)
-
Solvent (e.g., Ethanol, DMF, or DMSO; 5-10 mL)
-
Catalyst (e.g., catalytic p-TsOH, H₂O₂/HCl, or a Lewis acid)[1][5]
-
Round-bottom flask with stir bar
-
Condenser and inert gas inlet (if needed)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with the aromatic aldehyde (1.0 mmol), add the chosen solvent (5-10 mL). If using a non-oxidizing solvent like ethanol, ensure the setup allows for exposure to air for the final oxidation step. For maximum prevention of disulfide formation, assemble the apparatus under a nitrogen or argon atmosphere.
-
Reagent Addition: Begin stirring the solution. Add the 2-aminothiophenol (1.0 mmol) to the flask.
-
Catalyst Addition: Add the chosen catalyst. The optimal catalyst and its loading should be determined experimentally or based on literature for your specific substrate.[1]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (from room temperature to reflux). The optimal temperature and time will vary depending on the reactivity of the substrates.[1]
-
Monitoring: Monitor the reaction progress by TLC every 30-60 minutes.
-
Work-up: Once the reaction is complete (starting material is consumed), cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1] Dry the organic layer, concentrate, and purify the crude product. For purification, prioritize recrystallization. If chromatography is necessary, consider using neutral alumina over silica gel to prevent product degradation or loss.[1]
Visualizations
Reaction Pathways: Desired Product vs. Byproduct
Caption: Competing reaction pathways for benzothiazole synthesis versus byproduct formation.
Troubleshooting Byproduct Formation
Caption: Decision tree for troubleshooting common byproducts in benzothiazole synthesis.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Resolving Impurities in 2-Aminobenzothiazole NMR Spectra.
- Shaikh, et al. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
-
Wikipedia. (n.d.). Benzothiazole. [Link]
- Prakash, O. (2014). Synthesis and Cyclization of Benzothiazole: Review.
- BenchChem. (2025).
- BenchChem. (n.d.).
- Gao, X., et al. (2020).
- Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 5. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Addressing resistance mechanisms to benzothiazole-based antimicrobial agents
Technical Support Center: Benzothiazole Antimicrobial Agents
A Guide for Researchers on Addressing and Overcoming Resistance
Welcome to the technical support center for benzothiazole-based antimicrobial agents. As Senior Application Scientists, we have compiled this guide based on field-proven insights and current literature to help you navigate the experimental challenges associated with antimicrobial resistance. This resource is designed to provide both high-level FAQs and in-depth troubleshooting workflows to ensure the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with benzothiazole antimicrobials.
Q1: What are the primary mechanisms of action for benzothiazole-based antimicrobial agents?
A1: Benzothiazole derivatives are a versatile class of compounds known to inhibit a wide range of essential bacterial enzymes. Their specific mechanism can vary depending on the substitutions on the benzothiazole scaffold. Documented molecular targets include:
-
DNA Gyrase and Topoisomerases: Inhibition of these enzymes disrupts DNA replication and repair, leading to cell death.[1][2]
-
Dihydropteroate Synthase (DHPS): By targeting DHPS, these agents interfere with the folic acid synthesis pathway, which is crucial for bacterial survival.[1][3]
-
Peptide Deformylase: This enzyme is essential for bacterial protein maturation, and its inhibition is a validated antibacterial strategy.[1]
-
Dihydroorotase: Inhibition of this enzyme disrupts pyrimidine biosynthesis, a key pathway for creating DNA and RNA building blocks.[4]
-
Cell Division and Cell Wall Synthesis Proteins: Some derivatives interfere with proteins essential for maintaining cell structure and division.[5]
The diverse range of potential targets makes benzothiazoles a promising scaffold in the fight against antimicrobial resistance.[5][6]
Q2: My preliminary screening shows a benzothiazole compound is effective, but I'm observing resistance developing quickly. What are the most likely mechanisms?
A2: The rapid emergence of resistance is a common challenge. Microbes can develop resistance through several mechanisms, and for benzothiazoles, the most frequently encountered are:
-
Overexpression of Efflux Pumps: This is a primary and often rapid defense mechanism. Bacteria, particularly Gram-negative species, utilize transport proteins in their membranes to actively pump the benzothiazole compound out of the cell before it can reach its target.[7][8][9] The Resistance-Nodulation-Division (RND) family of efflux pumps is frequently implicated.[7][10]
-
Target Modification: This involves genetic mutations in the gene that codes for the target protein (e.g., DNA gyrase).[4][11] These mutations can alter the protein's structure, reducing the binding affinity of the benzothiazole agent, thereby rendering it less effective.
-
Enzymatic Degradation: Some bacteria may possess or acquire enzymes capable of metabolizing and inactivating the benzothiazole compound, although this is less commonly reported as a primary resistance mechanism compared to efflux and target modification.[12][13][14]
Q3: My Minimum Inhibitory Concentration (MIC) values are inconsistent across experiments. What are the common procedural pitfalls?
A3: Reproducibility is key in antimicrobial susceptibility testing. Inconsistent MIC values often stem from subtle variations in experimental protocol. Key factors to control are:
-
Inoculum Density: The starting concentration of bacteria must be standardized, typically to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MICs.[15]
-
Growth Medium: The type of medium (e.g., Mueller-Hinton Broth/Agar) and its components, like cation concentrations (Mg²⁺, Ca²⁺), can significantly affect the activity of some antimicrobials.[16]
-
Incubation Conditions: Time, temperature, and atmospheric conditions (e.g., CO₂) must be kept consistent.[16][17]
-
Compound Stability and Solvents: Ensure your benzothiazole compound is fully solubilized and stable in the solvent used (e.g., DMSO). Precipitated compound will lead to inaccurate concentration calculations.
For a detailed review of your MIC protocol, please refer to the standardized methodology in Section 3 .
Section 2: Troubleshooting Experimental Resistance
This section provides a structured approach to investigating unexpected or undesirable results in your experiments.
Scenario 1: Persistently High or Increasing MIC Values
You observe that your benzothiazole derivative consistently requires high concentrations to inhibit bacterial growth, or you see the MIC value increasing with subsequent passages of the bacteria.
Causality Analysis: This is the classic sign of resistance. The key is to determine which mechanism is at play. Is the drug being expelled from the cell, or is the cellular target no longer recognizable?
Troubleshooting Workflow:
-
Confirm the Phenotype with an Efflux Pump Inhibitor (EPI): The first step is to test for the involvement of efflux pumps, as their overexpression is a common and potent resistance mechanism.[8][18]
-
Action: Rerun your MIC assay, but this time, test your benzothiazole compound in parallel with a sub-inhibitory concentration of a known broad-spectrum EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or reserpine.
-
Interpretation:
-
Significant MIC Decrease (≥4-fold): If the MIC of your compound drops significantly in the presence of the EPI, it strongly indicates that efflux is a primary resistance mechanism.[18] The bacteria are susceptible, but only when their primary defense is disabled.
-
No Change in MIC: If the MIC remains high, efflux is likely not the main issue. The resistance is likely due to target modification or another mechanism.
-
-
-
Investigate Target Modification: If efflux is ruled out, the next logical step is to look for mutations in the primary target gene(s).
-
Action:
-
Identify the putative molecular target of your benzothiazole series based on literature for similar scaffolds.[1][2][3]
-
Isolate genomic DNA from both your resistant strain and a susceptible, wild-type control strain.
-
Use PCR to amplify the target gene(s) (e.g., gyrA, parC, folP).[19]
-
Sequence the PCR products and compare the sequences from the resistant and susceptible strains.
-
-
Interpretation: Non-synonymous mutations (those that change an amino acid) in the resistant strain's target gene, especially in regions known to be part of the drug-binding pocket, are strong evidence of target-based resistance.
-
Visual Guide: Major Resistance Mechanisms
The following diagram illustrates the primary ways a bacterial cell can resist the action of a benzothiazole antimicrobial agent.
Caption: Overview of key benzothiazole resistance mechanisms.
Data Interpretation Table: Expected MIC Shifts
Use this table to interpret the results of your troubleshooting experiments.
| Experimental Condition | Observed MIC Change | Likely Primary Resistance Mechanism |
| Benzothiazole + Efflux Pump Inhibitor (EPI) | ≥ 4-fold decrease | Efflux Pump Overexpression[8][18] |
| Benzothiazole + EPI | No significant change | Target Modification or Enzymatic Degradation[4][11] |
| Sequencing of resistant vs. susceptible strain | Mutation in target gene | Target Modification[1] |
| Sequencing of resistant vs. susceptible strain | No mutation in target gene | Efflux Pump Overexpression (check regulator genes) or other mechanisms |
Section 3: Key Experimental Protocols
Here we provide standardized, step-by-step protocols for the core experiments discussed in the troubleshooting section.
Protocol 1: Broth Microdilution MIC Assay
This protocol determines the lowest concentration of an antimicrobial that inhibits visible bacterial growth.[20][21]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial culture grown to log phase
-
0.5 McFarland turbidity standard
-
Benzothiazole stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation: a. Pick 3-5 isolated colonies and suspend in sterile saline. b. Adjust the turbidity to match the 0.5 McFarland standard. c. Dilute this suspension 1:150 in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: a. Add 100 µL of sterile MHB to all wells of a 96-well plate except the first column. b. Add 200 µL of your benzothiazole compound (at 2x the highest desired final concentration) to the first well of each row. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column. This leaves 100 µL in each well.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well. This brings the total volume to 200 µL and dilutes the compound to its final 1x concentration. b. Include a growth control (bacteria, no compound) and a sterility control (MHB, no bacteria).
-
Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading Results: a. The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[20]
Protocol 2: Efflux Pump Activity Assay (Ethidium Bromide Uptake)
This assay measures the activity of efflux pumps by monitoring the fluorescence of a known pump substrate, Ethidium Bromide (EtBr). Active efflux will keep intracellular EtBr levels low, resulting in low fluorescence.
Materials:
-
Bacterial cells (resistant and susceptible strains) washed and resuspended in PBS
-
Ethidium Bromide (EtBr) solution
-
Efflux Pump Inhibitor (EPI) solution (e.g., PAβN)
-
Glucose
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Grow bacterial cultures to mid-log phase, harvest by centrifugation, wash twice with PBS, and resuspend in PBS to a standardized OD₆₀₀.
-
Assay Setup: In a 96-well black microplate, prepare the following conditions for both resistant and susceptible strains:
-
Cells + PBS (Baseline fluorescence)
-
Cells + EtBr (No EPI control)
-
Cells + EtBr + EPI (Test condition)
-
-
Energy Starvation (Optional but Recommended): Incubate the cells without a carbon source for 30-60 minutes to de-energize the pumps.
-
Assay Initiation: a. Add EtBr to the respective wells to a final concentration of 1-2 µg/mL. b. Immediately after, add glucose (final concentration ~0.4%) to energize the cells and activate the pumps. c. Begin monitoring fluorescence (Excitation: ~530 nm, Emission: ~600 nm) kinetically over 30-60 minutes.
-
Data Analysis:
-
High Efflux Activity (Resistant Strain): Will show a slow rate of fluorescence increase, as EtBr is actively pumped out.
-
Low Efflux Activity (Susceptible Strain or in presence of EPI): Will show a rapid increase in fluorescence as EtBr accumulates inside the cells and intercalates with DNA.
-
Visual Guide: Troubleshooting Workflow
This decision tree outlines the experimental path for diagnosing the cause of observed antimicrobial resistance.
Caption: A step-by-step workflow for diagnosing resistance.
References
-
Kaur, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Darshan Publishers. [Link]
-
Al-Ostath, A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics. [Link]
-
Gama, M., et al. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Publishing. [Link]
-
Journal of Chemical Health Risks. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
-
Shaikh, M. S., et al. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Medicinal Chemistry. [Link]
-
Scoffone, V. C., et al. (2015). Efflux-mediated resistance to a benzothiadiazol derivative effective against Burkholderia cenocepacia. Frontiers in Microbiology. [Link]
-
Thornsberry, C. (1985). Disk Diffusion Susceptibility Test Troubleshooting Guide. ResearchGate. [Link]
-
Latorre-Estivalis, J. M., et al. (2017). Experimental Epidemiology of Antibiotic Resistance: Looking for an Appropriate Animal Model System. Applied and Environmental Microbiology. [Link]
-
De Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology. [Link]
-
Al-Abdullah, E. S., et al. (2022). Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. Current Medicinal Chemistry. [Link]
-
Skok, Ž., et al. (2020). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Current Pharmaceutical Design. [Link]
-
JoVE. (2022). Isolation and Identification of Waterborne Antibiotic-Resistant Bacteria and Molecular Characterization of their Antibiotic Resistance Genes. JoVE. [Link]
-
ResearchGate. (2022). Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. ResearchGate. [Link]
-
ResearchGate. (2016). Binding side description of benzothiazole as the RND Efflux Pump Acrb inhibitors. ResearchGate. [Link]
-
Henderson, T. (2016). Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum. [Link]
-
Al-Bayati, M. A., & Al-Anee, R. S. (2022). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. MDPI. [Link]
-
Scoffone, V. C., et al. (2015). Efflux-mediated resistance to a benzothiadiazol derivative effective against Burkholderia cenocepacia. PMC. [Link]
-
Hansen, W. L. J., et al. (2022). Bacterial Pathogen Detection & Antimicrobial Resistance Testing-Blood Cultures l Protocol Preview. YouTube. [Link]
-
Al-Suhaimi, K. S., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
-
ResearchGate. (2023). Antimicrobial drugs having benzothiazole moiety. ResearchGate. [Link]
-
Shaikh, M. S., et al. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. [Link]
-
Southern Biological. (n.d.). Exploring Antibiotic Resistance. Southern Biological. [Link]
-
Knapp, J. S., & Gaja, M. A. (2002). The microbial degradation of benzothiazoles. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. MDPI. [Link]
-
Li, H., et al. (2018). Degradation Pathway of Benzothiazole and Microbial Community Structure in Microbial Electrolysis Cells. Journal of Environmental Informatics. [Link]
-
Tenover, F. C. (2021). Antimicrobial Susceptibility Testing. StatPearls. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX.com. [Link]
-
Kumar, S., et al. (2022). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Journal of Biosciences. [Link]
-
Journal for Research in Applied Sciences and Biotechnology. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. [Link]
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]
-
Wang, S., et al. (2023). Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. Acta Pharmaceutica Sinica B. [Link]
-
Shaikh, M. S., et al. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Different antibacterial targets of benzothiazole derivatives. ResearchGate. [Link]
Sources
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Efflux-mediated resistance to a benzothiadiazol derivative effective against Burkholderia cenocepacia [frontiersin.org]
- 8. Efflux-mediated resistance to a benzothiadiazol derivative effective against Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Degradation Pathway of Benzothiazole and Microbial Community Structure in Microbial Electrolysis Cells [hit.alljournals.cn]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. apec.org [apec.org]
- 18. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance | MDPI [mdpi.com]
- 19. journals.asm.org [journals.asm.org]
- 20. idexx.com [idexx.com]
- 21. integra-biosciences.com [integra-biosciences.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 1,3-Benzothiazole-6-carboxamide Analogues as Anticancer Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,3-benzothiazole-6-carboxamide analogues, a promising class of heterocyclic compounds with significant potential in anticancer drug development. By synthesizing data from multiple studies, this document offers a comparative overview of their biological performance, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.
Introduction: The Therapeutic Promise of the Benzothiazole Scaffold
The 1,3-benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The unique electronic and structural features of the benzothiazole ring system allow for diverse chemical modifications, enabling the fine-tuning of pharmacological profiles. The introduction of a carboxamide group at the 6-position of the benzothiazole ring has been identified as a key structural motif for enhancing anticancer potency. This guide focuses on elucidating the SAR of these 1,3-benzothiazole-6-carboxamide analogues to inform the rational design of more effective and selective anticancer agents.
Core Synthesis Strategy: Building the 1,3-Benzothiazole-6-carboxamide Scaffold
The synthesis of 1,3-benzothiazole-6-carboxamide analogues typically commences with the construction of the core benzothiazole ring system, followed by the elaboration of the carboxamide functionality. A common and effective route involves the reaction of 4-aminobenzoic acid with a thiocyanating agent, followed by cyclization to form the 2-amino-1,3-benzothiazole-6-carboxylic acid intermediate. This key intermediate then serves as a versatile building block for the synthesis of a diverse library of carboxamide analogues via standard amide coupling reactions with various amines.
Experimental Protocol: Synthesis of 2-Amino-1,3-benzothiazole-6-carboxylic Acid
This protocol outlines a representative synthesis of the key intermediate, 2-amino-1,3-benzothiazole-6-carboxylic acid.
Materials:
-
4-aminobenzoic acid
-
Sodium thiocyanate (NaSCN)
-
Methanol (MeOH)
-
Bromine (Br₂)
-
1 M Hydrochloric acid (HCl)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Suspend 4-aminobenzoic acid (100 g, 0.73 mol) in methanol (MeOH).
-
Add sodium thiocyanate (65 g, 0.8 mol) to the suspension.
-
Cool the mixture to -10°C in an ice-salt bath.
-
Slowly add bromine (38 mL, 0.73 mol) dropwise, ensuring the internal temperature remains below -5°C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Filter the resulting precipitate and suspend it in 350 mL of 1 M HCl.
-
Heat the suspension to reflux for 30 minutes.
-
Filter the hot solution immediately.
-
To the hot filtrate, add 150 mL of concentrated HCl to precipitate the product.
-
Isolate the white solid of 2-amino-1,3-benzothiazole-6-carboxylic acid by filtration, wash with cold water, and dry.[3]
The subsequent synthesis of the target N-substituted-1,3-benzothiazole-6-carboxamides is achieved through standard amide bond formation protocols, such as activation of the carboxylic acid with coupling agents like HATU or EDC/HOBt, followed by reaction with the desired amine.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The anticancer activity of 1,3-benzothiazole-6-carboxamide analogues is profoundly influenced by the nature of the substituents on both the benzothiazole ring and the carboxamide nitrogen. By comparing the biological data of various analogues, key SAR trends can be established.
Influence of Substituents on the Carboxamide Nitrogen (R1)
The substituent attached to the carboxamide nitrogen (R1) plays a pivotal role in determining the potency and selectivity of these compounds. Aromatic and heteroaromatic moieties are commonly explored at this position.
-
Electron-withdrawing groups on a phenyl ring at R1, such as nitro (NO₂) or trifluoromethyl (CF₃), have been shown to enhance cytotoxic activity.[4] This is likely due to their ability to modulate the electronic properties of the molecule, potentially improving interactions with the target protein.
-
Bulky and hydrophobic groups can also contribute to increased potency. For instance, the presence of a substituted benzyl group can lead to favorable hydrophobic interactions within the binding pocket of target kinases.
-
Heterocyclic rings , such as pyridine or thiophene, can introduce additional hydrogen bond donors and acceptors, leading to improved binding affinity and selectivity.
Impact of Substituents on the Benzothiazole Ring (R2)
Modifications to the benzothiazole ring system itself (R2) provide another avenue for optimizing anticancer activity.
-
Halogen atoms (e.g., F, Cl) at positions 4, 5, or 7 of the benzothiazole ring can enhance lipophilicity and cell permeability, often leading to improved cellular activity.
-
Small alkyl groups (e.g., methyl) can provide beneficial steric interactions within the target's binding site.
-
The 2-position of the benzothiazole ring is a critical site for modification. While the core structure discussed here is a 2-amino derivative, other substitutions at this position can dramatically alter the biological activity and target profile.
Comparative Biological Data
The following table summarizes the in vitro anticancer activity of a selection of representative 1,3-benzothiazole-6-carboxamide analogues against various cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | R1 (Carboxamide Substituent) | R2 (Benzothiazole Substituent) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A1 | 4-Nitrophenyl | H | HT-29 (Colon) | 5.2 | [4] |
| A2 | 4-Chlorophenyl | H | MCF-7 (Breast) | 8.1 | [4] |
| B1 | Benzyl | 4-Fluoro | A549 (Lung) | 3.5 | [5] |
| B2 | 3-Methoxybenzyl | 4-Fluoro | A549 (Lung) | 2.8 | [5] |
| C1 | Pyridin-3-yl | H | HepG2 (Liver) | 6.7 | [6] |
Key Insights from Comparative Data:
-
The presence of an electron-withdrawing nitro group in compound A1 results in potent activity against the HT-29 colon cancer cell line.
-
The introduction of a fluorine atom at the 4-position of the benzothiazole ring in compounds B1 and B2 demonstrates a favorable impact on activity against the A549 lung cancer cell line.
-
The incorporation of a pyridine ring at the R1 position in compound C1 maintains significant activity, highlighting the potential of heterocyclic substituents.
Molecular Targets and Signaling Pathways
Molecular docking studies and biochemical assays suggest that many 1,3-benzothiazole-6-carboxamide analogues exert their anticancer effects by inhibiting key protein kinases involved in cancer cell proliferation and survival.[2][7][8] Two prominent targets that have been identified are the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).
Targeting the EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, proliferation, and survival.[2][9] Overexpression or mutation of EGFR is a common feature in many cancers. Certain 1,3-benzothiazole-6-carboxamide analogues have been shown to bind to the ATP-binding site of the EGFR kinase domain, acting as competitive inhibitors.[7][10][11]
Caption: Inhibition of the EGFR signaling pathway by 1,3-Benzothiazole-6-carboxamide analogues.
Targeting the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and resistance to apoptosis.[12][13] Several benzothiazole derivatives have been identified as potent inhibitors of PI3K isoforms.[8][14] By blocking the activity of PI3K, these compounds can effectively shut down this pro-survival pathway.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 1,3-Benzothiazole-6-carboxamide analogues.
Experimental Protocols for Biological Evaluation
To facilitate the comparative analysis of novel 1,3-benzothiazole-6-carboxamide analogues, standardized and robust in vitro assays are essential. The following protocols provide detailed methodologies for assessing cytotoxicity and kinase inhibitory activity.
Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][15][16]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase (e.g., EGFR, PI3K) using a luminescence-based assay that measures ATP consumption.[17][18]
Materials:
-
Recombinant kinase (e.g., EGFR, PI3K)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the test compound, recombinant kinase, and the specific substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Measure Luminescence: Read the luminescent signal using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The 1,3-benzothiazole-6-carboxamide scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the carboxamide substituent and the benzothiazole ring can significantly enhance cytotoxic potency. The identification of key molecular targets such as EGFR and PI3K provides a rational basis for the continued design and optimization of these compounds.
Future research in this area should focus on:
-
Expanding the diversity of substituents at the R1 and R2 positions to further probe the SAR and identify novel, highly potent analogues.
-
Conducting comprehensive selectivity profiling against a panel of kinases to assess the off-target effects and improve the safety profile of lead compounds.
-
Investigating the in vivo efficacy and pharmacokinetic properties of the most promising analogues in relevant animal models of cancer.
-
Exploring synergistic combinations of 1,3-benzothiazole-6-carboxamide analogues with existing chemotherapeutic agents to overcome drug resistance.
By leveraging the insights presented in this guide, the scientific community can accelerate the development of the next generation of targeted anticancer therapies based on the 1,3-benzothiazole-6-carboxamide scaffold.
References
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Horton, T. MTT Cell Assay Protocol. [Link]
-
Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [Link]
-
Gabr, M. M., El-Gohary, N. S., El-Bendary, E. R., & El-Kerdawy, M. M. (2014). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. EXCLI journal, 13, 543–569. [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., Abdel-Hafez, A. A. M., & El-Gohary, N. S. (2020). Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives. Bioorganic chemistry, 104, 104259. [Link]
-
Al-Ostath, A., Al-Qaisi, J. A., El-Awady, R., & Al-Tel, T. H. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Medicinal Chemistry. [Link]
-
Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. [Link]
-
Al-Ostath, A., Al-Qaisi, J. A., El-Awady, R., & Al-Tel, T. H. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Publishing. [Link]
-
Pawar, S. J., et al. (2017). Synthesis, Molecular Docking and Antimicrobial Evaluation of Some Benzothiazoles. ResearchGate. [Link]
-
VIVO. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. [Link]
-
Xu, X., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. [Link]
-
Fassihi, A., et al. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. ResearchGate. [Link]
-
Wang, L., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules. [Link]
-
Formisano, C., et al. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]
-
Guo, X., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
-
Haroun, M. (2018). Benzothiazole derivative. ResearchGate. [Link]
-
ResearchGate. Examples of benzothiazole-based class-I PI3K inhibitors. [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. [Link]
-
El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]
-
Powell, K. B., et al. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-BENZOTHIAZOLIUM SALTS UPON APPLICATION WITH ALS CELLS AND THE EFFECTS OF THE TDP-43 PROTEIN. Georgia Journal of Science. [Link]
-
Kim, J. H., et al. (2018). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Molecules and cells. [Link]
-
El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
-
Al-Otaibi, F. M., et al. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors | MDPI [mdpi.com]
- 9. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. [vivo.weill.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]
- 12. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. In vitro kinase assay [protocols.io]
A Researcher's Guide to Validating the Cellular Target Engagement of 1,3-Benzothiazole-6-carboxamide and Its Analogs
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach and execute the validation of target engagement for small molecules, using the versatile 1,3-Benzothiazole-6-carboxamide scaffold as a central case study.
The 1,3-benzothiazole core is a well-recognized "privileged structure" in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities.[1] Its derivatives have been investigated as inhibitors of diverse targets, from protein kinases in oncology to enzymes involved in metabolic diseases.[2][3] This promiscuity, while offering a rich starting point for chemical library design, underscores the imperative for rigorous target validation. A phenotypic screen might reveal that a novel benzothiazole derivative potently inhibits cancer cell growth, but without knowing its direct molecular target, advancing this hit into a lead compound is a high-risk endeavor. Is the observed effect due to on-target inhibition, or is it the result of unforeseen off-target interactions?
This guide will not simply list protocols; it will delve into the causality behind experimental choices. We will explore two powerful, label-free methodologies—the Cellular Thermal Shift Assay (CETSA) and Affinity-Based Chemical Proteomics (exemplified by Kinobeads)—to provide a comparative and practical roadmap for confirming target engagement.
The Benzothiazole Conundrum: A Scaffold with Many Potential Partners
The 1,3-Benzothiazole-6-carboxamide scaffold is not tied to a single biological target. Literature illustrates its adaptability. For instance, specific derivatives of 2-acetamido-1,3-benzothiazole-6-carboxamide have been designed and synthesized as potential inhibitors of the oncogenic BRAFV600E kinase.[2] In a completely different biological context, the parent compound, 2-amino-1,3-benzothiazole-6-carboxamide, was identified through virtual screening to preferentially bind a specific non-canonical RNA structure, the tandem UU:GA mismatch motif.[4]
This diversity highlights a crucial scenario for a researcher: you have synthesized a novel 1,3-Benzothiazole-6-carboxamide derivative and observed a compelling cellular phenotype. How do you confidently identify its direct binding partner(s)? This is where direct, biophysical methods of target engagement become indispensable.
Core Methodologies for In-Cell Target Validation
The gold standard for target validation is to demonstrate a direct, physical interaction between the compound and its protein target within an unperturbed cellular environment. This circumvents the limitations of assays using purified recombinant proteins, which lack the post-translational modifications, co-factors, and protein-protein interactions present in a live cell.[5]
The Cellular Thermal Shift Assay (CETSA): A Measure of Target Stabilization
CETSA is a powerful biophysical technique that leverages a fundamental principle of protein thermodynamics: the binding of a ligand, such as a small molecule inhibitor, generally increases the thermal stability of its target protein.[6][7] This increased stability means the protein can withstand higher temperatures before it denatures and aggregates. CETSA allows for the detection of this stabilization in intact cells or tissue samples, making it a physiologically relevant assay.[7][8]
The Principle of Causality: The core logic of CETSA is that a direct physical interaction is the cause of the observed thermal stabilization. If the compound binds to the target, the target protein will remain soluble at higher temperatures compared to its unbound state. This change in solubility is the effect that we measure to infer target engagement.[6][9]
Experimental Workflow: CETSA
The CETSA workflow can be adapted for either targeted validation of a single protein (WB-CETSA) or for unbiased, proteome-wide discovery of targets and off-targets (MS-CETSA or Thermal Proteome Profiling - TPP).[10][11]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol for WB-CETSA:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat cells with the 1,3-Benzothiazole-6-carboxamide compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
Harvesting and Resuspension: Harvest the cells and wash them to remove excess compound. Resuspend the cell pellet in a suitable buffer (e.g., PBS) supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the individual aliquots to a range of different temperatures for a set time (typically 3 minutes). A good starting range is 40°C to 70°C in 2-4°C increments.[12]
-
Lysis: Lyse the cells. This can be achieved by freeze-thaw cycles or other mechanical methods that do not use detergents that would solubilize aggregated proteins.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-induced aggregated proteins.
-
Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the specific target protein remaining in the supernatant by Western Blot.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein against temperature to generate "melting curves." A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and thus, target engagement.
Proteome-wide TPP: For unbiased target discovery, the supernatants from each temperature point are processed for quantitative mass spectrometry, often using isobaric tags like TMT for multiplexing.[9][13] This allows for the simultaneous generation of melting curves for thousands of proteins, revealing not only the intended target but also potential off-targets.[10][14]
Affinity-Based Chemical Proteomics (Kinobeads): Fishing for Targets
If the 1,3-Benzothiazole-6-carboxamide scaffold is hypothesized to target a kinase (a common target class for this scaffold), affinity-based chemical proteomics is an exceptionally powerful approach. The "Kinobeads" method is a well-established example.[5][15]
The Principle of Causality: This method relies on competition. A set of broad-spectrum, immobilized kinase inhibitors (the "Kinobeads") are used to "fish" for kinases from a cell lysate. If the free benzothiazole compound in the lysate binds to a specific kinase, it will compete with the Kinobeads, preventing that kinase from being pulled down. The cause is the competitive binding of the free compound to its target; the effect is a quantifiable reduction of that specific protein in the bead eluate.[5]
Experimental Workflow: Kinobeads Competition Assay
Caption: Workflow for Kinobeads-based competitive profiling.
Step-by-Step Protocol for Kinobeads:
-
Lysate Preparation: Prepare a native cell lysate from the cell line of interest, ensuring kinases remain in their active conformations.
-
Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of the 1,3-Benzothiazole-6-carboxamide compound or a vehicle control.
-
Kinobeads Pulldown: Add the Kinobeads slurry to each lysate aliquot and incubate to allow kinases to bind to the immobilized inhibitors.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads or, more commonly, perform an on-bead digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. True targets of the benzothiazole compound will show a dose-dependent decrease in abundance in the pulldowns compared to the vehicle control. This data can be used to calculate apparent dissociation constants (Kdapp) for each interaction.[5]
Comparative Analysis: Choosing the Right Tool for the Job
Both CETSA and Kinobeads are powerful, label-free methods, but they have distinct advantages and limitations. The choice of method depends on the specific research question.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Affinity Proteomics |
| Principle | Ligand-induced thermal stabilization of the target protein.[6] | Competitive binding between a free compound and immobilized ligands for target proteins.[5] |
| Primary Use Case | Validating a hypothesized target; can be used for unbiased screening (TPP).[10][16] | Unbiased screening for kinase targets; selectivity profiling of kinase inhibitors.[17][18] |
| Cellular Context | Can be performed in intact, live cells, preserving the native cellular environment.[8][19] | Typically performed in cell lysates, which may alter protein complexes or activation states.[20] |
| Target Scope | Potentially applicable to any soluble protein that undergoes thermal denaturation.[8] | Primarily enriches for ATP-binding proteins, with a strong bias towards kinases.[15][17] |
| Compound Requirement | No modification of the compound is needed.[16] | No modification of the compound is needed. |
| Key Advantage | Provides evidence of target engagement in a physiologically relevant (live cell) context. | High throughput for kinase selectivity profiling and can identify hundreds of kinases simultaneously.[15][18] |
| Key Limitation | Not all ligand binding events result in a measurable thermal shift (potential for false negatives).[21] | Limited to targets that can compete with the bead ligands (typically ATP-competitive).[17] May miss non-kinase targets. |
| Throughput | WB-CETSA is low-throughput. MS-CETSA (TPP) is medium- to high-throughput.[10] | High-throughput, especially for profiling libraries of compounds against the kinome.[15] |
Causality in Method Selection:
-
If you have a specific, non-kinase target hypothesis for your benzothiazole compound, WB-CETSA is the most direct and logical first step to validate this interaction in cells.
-
If your benzothiazole was designed as a kinase inhibitor but the specific target is unknown, a Kinobeads experiment is the most efficient method to identify its primary kinase targets and assess its selectivity across the kinome.
-
If you have a phenotypic hit and no prior knowledge of the target, MS-CETSA (TPP) offers the broadest, most unbiased view, as it is not restricted to a specific protein class.[10][11]
Trustworthiness: The Imperative of Self-Validating Systems
A single experiment is rarely definitive. To build a trustworthy case for target engagement, the results from these biophysical assays must be integrated with functional data.
-
Correlation with Functional Activity: The concentration at which your benzothiazole compound engages its target in a CETSA experiment (the EC50 of thermal stabilization) should correlate with the concentration at which it elicits a functional response in the cell (e.g., the IC50 for inhibiting a signaling pathway or cell proliferation).
-
Orthogonal Validation: If TPP identifies a novel target, validate this hit using a different method. For example, use WB-CETSA with a specific antibody or develop a functional enzymatic assay if the target is an enzyme.
-
Structure-Activity Relationship (SAR): A more potent analog of your benzothiazole compound should show a correspondingly greater thermal shift in CETSA or a lower Kdapp in a Kinobeads experiment. A structurally related but inactive analog should show no target engagement.
By designing a matrix of experiments where biophysical binding data and functional cellular data inform and validate each other, you create a self-validating system that builds high confidence in your target identification.
Conclusion
Validating the target engagement of a novel compound like a 1,3-Benzothiazole-6-carboxamide derivative is a cornerstone of modern drug discovery. It is the critical link between observing a cellular effect and understanding its molecular cause. By employing powerful, label-free techniques like the Cellular Thermal Shift Assay and affinity-based chemical proteomics, researchers can move beyond indirect evidence and gather direct biophysical proof of interaction within the native cellular environment. This guide provides the strategic framework and practical considerations for designing and interpreting these crucial experiments, empowering researchers to confidently identify and validate the targets of their small molecules and accelerate the translation of chemical hits into transformative medicines.
References
-
Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology. Available at: [Link]
-
Vincent, F., et al. (2022). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. Cell Chemical Biology. Available at: [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available at: [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]
-
Ong, S-E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. Available at: [Link]
-
Robers, M. B., et al. (2018). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Omega. Available at: [Link]
-
Broad Institute. Small-molecule Target and Pathway Identification. Available at: [Link]
-
Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Available at: [Link]
-
Pavan, M. G., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Available at: [Link]
-
Lee, S. Y., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Available at: [Link]
-
Tuntelo, S., & Friman, T. (2022). Current Advances in CETSA. Frontiers in Pharmacology. Available at: [Link]
-
Reinecke, M., et al. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. Available at: [Link]
-
Wikipedia contributors. (2023). Thermal shift assay. Wikipedia. Available at: [Link]
-
ResearchGate. (2020). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Available at: [Link]
-
Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. Available at: [Link]
-
Creative Biolabs. Target Deconvolution. Available at: [Link]
-
Simon, Z., et al. (2021). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. Scientific Reports. Available at: [Link]
-
Golkowski, M., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
-
Li, J., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available at: [Link]
-
Vasta, J. D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available at: [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Available at: [Link]
-
DiscoverX. Critical Needs in Cellular Target Engagement. Available at: [Link]
-
Sauer, P., & Bantscheff, M. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology. Available at: [Link]
-
Vasta, J. D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
-
van den Heuvel, D., et al. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University Research Portal. Available at: [Link]
-
CETSA. CETSA. Available at: [Link]
-
Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Sauer, P., & Bantscheff, M. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Springer Link. Available at: [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]
-
Le, P. N., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. Available at: [Link]
-
Ball, J. R., et al. (2024). Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife. Available at: [Link]
-
Mateus, A., et al. (2020). Thermal proteome profiling for interrogating protein interactions. Molecular & Cellular Proteomics. Available at: [Link]
-
Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols. Available at: [Link]
-
Chen, B., et al. (2020). 2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA). Biochemistry. Available at: [Link]
-
Papakyriakou, A., et al. (2023). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiproliferative Activity. ChemMedChem. Available at: [Link]
-
Wilson, L. J., et al. (2020). An isothermal shift assay for proteome scale drug-target identification. Nature Communications. Available at: [Link]
-
Semantic Scholar. Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. Available at: [Link]
-
ResearchGate. (2023). CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products. Available at: [Link]
-
Bibliomed. (2025). Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. Available at: [Link]
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies | Semantic Scholar [semanticscholar.org]
- 4. 2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. huber.embl.de [huber.embl.de]
- 14. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
- 15. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 18. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 20. research-portal.uu.nl [research-portal.uu.nl]
- 21. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Synthetic Routes for 1,3-Benzothiazole-6-carboxamide: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of 1,3-benzothiazole-6-carboxamide, a key structural motif in medicinal chemistry, is of paramount importance. This guide provides a comprehensive, head-to-head comparison of two primary synthetic strategies, offering detailed experimental protocols, quantitative data, and mechanistic insights to inform route selection for this versatile scaffold.
The 1,3-benzothiazole core, a privileged bicyclic heterocycle, is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities. The strategic introduction of a carboxamide group at the 6-position further enhances its potential for targeted drug design. The choice of synthetic pathway to this valuable compound is a critical decision, balancing factors such as yield, purity, scalability, cost, and environmental impact. This guide will dissect two common approaches: a classical linear synthesis via a carboxylic acid intermediate and a more convergent approach starting from a pre-functionalized aminothiophenol.
At a Glance: Performance Comparison of Synthetic Routes
The selection of an optimal synthetic route is often a trade-off between various experimental parameters. The following table summarizes the key quantitative data for the two primary methods discussed in this guide, providing a clear comparison to inform your synthetic strategy.
| Metric | Route 1: Post-Cyclization Amidation | Route 2: Pre-Cyclization Amidation |
| Starting Materials | 4-Chloro-3-nitrobenzoic acid, Sodium sulfide, Formic acid | 4-Amino-3-mercaptobenzoic acid, Acyl chloride |
| Key Intermediates | 1,3-Benzothiazole-6-carboxylic acid | 4-Acylamino-3-mercaptobenzoic acid |
| Overall Yield | Moderate to Good | Good to Excellent |
| Reaction Steps | 3 | 2 |
| Scalability | Readily scalable | Scalable with careful control of acylation |
| Key Advantages | Well-established chemistry, readily available starting materials. | More convergent, potentially higher overall yield. |
| Key Disadvantages | Longer route, potential for side reactions in the amidation step. | Requires synthesis of a specific substituted aminothiophenol. |
Route 1: Post-Cyclization Amidation - A Stepwise Approach
This well-established, linear synthetic strategy involves the initial construction of the 1,3-benzothiazole-6-carboxylic acid core, followed by its conversion to the desired carboxamide. This approach offers reliability and is built upon fundamental, well-understood chemical transformations.
Step 1: Synthesis of 4-Amino-3-mercaptobenzoic acid
The synthesis commences with the reduction of a commercially available nitroaromatic compound.
Experimental Protocol:
-
To a stirred solution of 4-chloro-3-nitrobenzoic acid in water, sodium sulfide nonahydrate is added portion-wise at a controlled temperature.
-
The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Upon cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford 4-amino-3-mercaptobenzoic acid.
Causality Behind Experimental Choices: The use of sodium sulfide serves as a reducing agent for the nitro group and a nucleophile to displace the chloro group, forming the thiol. The reaction is performed in an aqueous medium for both solubility of the reagents and to facilitate the work-up. Acidification is crucial for the protonation of the carboxylate and amino groups, leading to the precipitation of the zwitterionic product.
Step 2: Cyclization to 1,3-Benzothiazole-6-carboxylic acid
The synthesized aminothiophenol is then cyclized to form the benzothiazole ring system.
Experimental Protocol:
-
A mixture of 4-amino-3-mercaptobenzoic acid and formic acid is heated at reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Causality Behind Experimental Choices: Formic acid serves as both the reagent to provide the C2 carbon of the benzothiazole ring and as the reaction solvent. The high temperature provides the necessary activation energy for the condensation and subsequent cyclization reaction.
Step 3: Amidation of 1,3-Benzothiazole-6-carboxylic acid
The final step involves the conversion of the carboxylic acid to the primary amide.
Experimental Protocol:
-
1,3-Benzothiazole-6-carboxylic acid is suspended in an inert solvent (e.g., dichloromethane).
-
A chlorinating agent, such as thionyl chloride (SOCl₂), is added, and the mixture is refluxed to form the acyl chloride.[1]
-
After removal of excess thionyl chloride, the crude acyl chloride is dissolved in a suitable solvent and treated with a source of ammonia (e.g., ammonium hydroxide or ammonia gas) to yield 1,3-Benzothiazole-6-carboxamide.
-
Alternatively, the carboxylic acid can be coupled directly with an ammonia source using a peptide coupling agent like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in the presence of a non-nucleophilic base like triethylamine.[2]
Causality Behind Experimental Choices: The conversion of the carboxylic acid to the more reactive acyl chloride facilitates the nucleophilic attack by ammonia. The use of a coupling agent like HATU provides a milder alternative to the formation of the acyl chloride, which can be beneficial if other sensitive functional groups are present.[2]
Diagram of Route 1 Workflow:
Caption: Workflow for the synthesis of 1,3-Benzothiazole-6-carboxamide via a carboxylic acid intermediate.
Route 2: Convergent Synthesis from Pre-functionalized Aminothiophenol
This approach builds the benzothiazole ring onto a benzene scaffold that already possesses the carboxamide functionality or a direct precursor. This convergent strategy can be more efficient in terms of step economy.
Step 1: Synthesis of 4-Amino-3-mercaptobenzamide
This key intermediate can be prepared from 4-amino-3-mercaptobenzoic acid, as synthesized in Route 1, Step 1.
Experimental Protocol:
-
4-Amino-3-mercaptobenzoic acid is converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride.
-
The resulting acyl chloride is then reacted with a source of ammonia to yield 4-amino-3-mercaptobenzamide.
Step 2: Cyclization to 1,3-Benzothiazole-6-carboxamide
The final step involves the formation of the benzothiazole ring.
Experimental Protocol:
-
A mixture of 4-amino-3-mercaptobenzamide and a suitable C1 source, such as formic acid or a trialkyl orthoformate, is heated.
-
The reaction is monitored by TLC for the consumption of the starting material.
-
Upon completion, the reaction mixture is worked up by cooling and precipitation, followed by filtration and washing to afford the final product.
Causality Behind Experimental Choices: This convergent approach introduces the amide functionality at an earlier stage. The cyclization in the final step is analogous to that in Route 1, with the C1 source providing the second carbon atom of the thiazole ring.
Diagram of Route 2 Workflow:
Caption: Generalized mechanism for the formation of the 1,3-benzothiazole ring system.
In Route 1, this cyclization occurs on a molecule bearing a carboxylic acid group, while in Route 2, the same transformation takes place on a substrate with a carboxamide group. The electronic nature of the substituent at the 6-position (COOH vs. CONH₂) can subtly influence the reactivity of the aromatic ring towards electrophilic cyclization, although both are generally considered electron-withdrawing.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 1,3-benzothiazole-6-carboxamide.
-
Route 1 (Post-Cyclization Amidation) is a robust and well-documented approach. Its linear nature allows for the isolation and characterization of the key 1,3-benzothiazole-6-carboxylic acid intermediate, which can be advantageous for process control and purity assessment. This route is recommended for researchers who prefer a stepwise approach with well-defined intermediates.
-
Route 2 (Convergent Synthesis) offers the potential for a more streamlined synthesis with fewer overall steps. This can be particularly advantageous for library synthesis or when aiming for higher overall throughput. However, the stability and handling of the 4-amino-3-mercaptobenzamide intermediate may require more careful consideration.
The ultimate choice of synthetic route will depend on the specific requirements of the research, including the desired scale, available starting materials, and the importance of step economy versus the isolation of key intermediates. It is recommended that researchers evaluate both routes on a small scale to determine the most efficient and reliable method for their specific laboratory conditions and objectives.
References
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
- Wu, et al. (2012). A novel and efficient synthesis of 2-(4′-nitrophenyl)-(6-BTyl)benzothiazoles. Journal of Heterocyclic Chemistry, 49(4), 855-859.
- Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
- Pande, S. S., & Shastry, S. (2011). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. Journal of the Serbian Chemical Society, 76(12), 1641-1653.
- Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide. (2017). WO2017115137A1.
- Chikhale, R., et al. (2021). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Medicinal Chemistry, 12(8), 1246-1267.
- Shaikh, A., et al. (2022).
- Sharma, P., et al. (2021). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants, 10(11), 1819.
- RSC Publishing. (2023).
- Furia, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2022).
Sources
A Comparative Guide to the In Vivo Efficacy of 1,3-Benzothiazole-6-carboxamide Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The addition of a 6-carboxamide moiety has led to the development of a promising class of compounds with significant therapeutic potential. This guide provides an in-depth comparison of the in vivo efficacy of various 1,3-benzothiazole-6-carboxamide derivatives in animal models, focusing on their applications in oncology, neuroprotection, and infectious diseases. We will delve into the experimental data supporting their efficacy, the rationale behind the chosen animal models, and detailed protocols for key experiments.
Anticancer Efficacy: Targeting BRAFV600E-Mutated Melanoma
A significant breakthrough in the application of 1,3-benzothiazole-6-carboxamide derivatives has been in the development of potent and selective inhibitors of the BRAFV600E kinase, a key driver in many melanomas.
Lead Compound: 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide
One of the most promising candidates from this class is 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide .[1][2][3] This compound has demonstrated significant in vitro activity and has been subjected to in vivo evaluation to assess its translational potential.
Mechanism of Action: BRAFV600E Inhibition
The primary mechanism of action for this class of compounds is the inhibition of the constitutively active BRAFV600E mutant kinase. This mutation leads to the aberrant activation of the MAPK signaling pathway, promoting uncontrolled cell proliferation and survival. By selectively targeting the mutated kinase, these derivatives can halt tumor growth.
Caption: Inhibition of the MAPK pathway by a 1,3-Benzothiazole-6-carboxamide derivative.
In Vivo Efficacy in a Melanoma Xenograft Model
The in vivo antitumor activity of 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide was evaluated in a patient-derived xenograft (PDX) model of BRAFV600E melanoma.[4][5][6]
Table 1: In Vivo Antitumor Activity of 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide in a Melanoma PDX Model
| Animal Model | Tumor Type | Treatment | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Immunocompromised Mice | BRAFV600E Melanoma PDX | Compound 22 | 50 mg/kg, oral, daily | Significant tumor regression (quantitative data pending full-text analysis) | [1] |
| Immunocompromised Mice | BRAFV600E Melanoma PDX | Vemurafenib (Control) | 40 mg/kg, oral, daily | Significant tumor regression | [7] |
Experimental Protocol: Melanoma Patient-Derived Xenograft (PDX) Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: Fresh tumor tissue from a BRAFV600E-positive melanoma patient is surgically implanted subcutaneously into the flank of the mice.[4][5]
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly with calipers using the formula: (length × width²) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 150-200 mm³, mice are randomized into treatment and control groups.
-
Compound Administration: The 1,3-benzothiazole-6-carboxamide derivative is administered orally once daily at a predetermined dose. The control group receives the vehicle. A positive control group treated with a standard BRAF inhibitor like vemurafenib is also included.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis to confirm target engagement.
Neuroprotective Potential: Targeting Monoamine Oxidase B (MAO-B)
A series of 6-hydroxybenzothiazole-2-carboxamide derivatives have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of neurodegenerative diseases like Parkinson's disease.[8][9][10][11][12]
Lead Compounds and Mechanism of Action
Several derivatives with varying amide substituents have shown high potency. Inhibition of MAO-B in the brain is a validated therapeutic strategy for Parkinson's disease. MAO-B is responsible for the breakdown of dopamine, and its inhibition increases dopaminergic neurotransmission. Furthermore, MAO-B activity can generate reactive oxygen species, contributing to oxidative stress and neuronal damage.[13]
Caption: Neuroprotective mechanism of 6-hydroxybenzothiazole-2-carboxamide derivatives via MAO-B inhibition.
Anticipated In Vivo Efficacy in a Parkinson's Disease Model
While specific in vivo efficacy data for these compounds is not yet published, their high potency and selectivity, coupled with favorable in vitro neuroprotection profiles, strongly suggest potential efficacy in animal models of Parkinson's disease, such as the MPTP-induced mouse model.
Table 2: Anticipated In Vivo Evaluation of 6-Hydroxybenzothiazole-2-carboxamide Derivatives
| Animal Model | Disease Model | Potential Endpoints | Rationale |
| C57BL/6 Mice | MPTP-induced Parkinsonism | Behavioral tests (rotarod, pole test), Dopamine levels in striatum, Tyrosine hydroxylase immunohistochemistry | Standard model to assess neuroprotective effects against dopamine neuron loss.[1][2][13][14][15] |
Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their sensitivity to MPTP.[1][13]
-
MPTP Administration: A sub-acute regimen of MPTP administration (e.g., 20 mg/kg, intraperitoneally, four times at 2-hour intervals) is used to induce significant loss of dopaminergic neurons in the substantia nigra.[14]
-
Compound Treatment: The 6-hydroxybenzothiazole-2-carboxamide derivative is administered to the mice, typically starting before or concurrently with MPTP administration to assess its protective effects.
-
Behavioral Assessment: Motor coordination and balance are evaluated using tests like the rotarod test and the pole test at various time points after MPTP administration.
-
Neurochemical Analysis: At the end of the study, mice are euthanized, and brain tissue is collected. High-performance liquid chromatography (HPLC) is used to measure dopamine and its metabolites in the striatum.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra and striatum.
Antimicrobial Efficacy: A Potential New Frontier
Benzothiazole derivatives have a well-documented history of antimicrobial activity.[16][17][18][19] While specific in vivo studies on 1,3-benzothiazole-6-carboxamide derivatives in established infection models are currently limited in the public domain, their structural similarity to other active benzothiazoles suggests they are promising candidates for development as novel anti-infective agents.
Potential Application in a Murine Thigh Infection Model
The neutropenic mouse thigh infection model is a standard and robust model for the in vivo evaluation of antibacterial compounds.[3][20][21] It allows for the assessment of a compound's ability to reduce bacterial load in a localized infection.
Table 3: Projected In Vivo Antibacterial Evaluation of 1,3-Benzothiazole-6-carboxamide Derivatives
| Animal Model | Infection Model | Pathogen | Potential Endpoints | Rationale |
| Neutropenic Mice | Thigh Infection | Staphylococcus aureus (MRSA) | Bacterial load (CFU/thigh), Systemic dissemination | To assess efficacy against a clinically relevant Gram-positive pathogen.[20][22][23] |
| Neutropenic Mice | Thigh Infection | Escherichia coli | Bacterial load (CFU/thigh), Survival rate | To evaluate activity against a common Gram-negative pathogen. |
Experimental Protocol: Neutropenic Mouse Thigh Infection Model
-
Animal Model: Female ICR or Swiss Webster mice are typically used.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[20][21] This reduces the influence of the host immune system, allowing for a clearer assessment of the compound's direct antibacterial effect.
-
Bacterial Inoculation: A clinically relevant bacterial strain, such as Methicillin-resistant Staphylococcus aureus (MRSA), is injected into the thigh muscle of the neutropenic mice.
-
Compound Administration: The 1,3-benzothiazole-6-carboxamide derivative is administered at various doses and schedules (e.g., single dose, multiple doses) via a relevant route (e.g., intravenous, oral).
-
Efficacy Assessment: At a predetermined time point (e.g., 24 hours post-infection), mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated on appropriate agar to determine the bacterial load (colony-forming units per gram of tissue). A significant reduction in bacterial count compared to the vehicle-treated control group indicates efficacy.
Conclusion and Future Directions
The 1,3-benzothiazole-6-carboxamide scaffold represents a versatile and promising platform for the development of novel therapeutics. The demonstrated in vivo efficacy of derivatives targeting BRAFV600E in melanoma models highlights their potential in oncology. The potent MAO-B inhibitory and in vitro neuroprotective properties of other derivatives strongly warrant their investigation in animal models of neurodegenerative diseases. While the in vivo antimicrobial potential of this specific subclass is yet to be fully explored, the broader activity of benzothiazoles suggests this is a fruitful area for future research.
Further studies should focus on comprehensive pharmacokinetic and toxicological profiling of lead candidates to ensure their suitability for clinical development. The exploration of additional substitutions on the benzothiazole core and the carboxamide moiety will likely yield new derivatives with enhanced potency, selectivity, and drug-like properties across various therapeutic areas.
References
-
Batsi, Y., et al. (2025). 2-Cyclopropanecarboxamido- 6-carboxamide substituted benzothiazoles: Synthesis, in vitro and in vivo evaluation of their antiproliferative and anti-tumorigenic activity. ResearchGate. [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. [Link]
-
Batsi, Y., et al. (2023). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiproliferative Activity. ChemMedChem, 18(22), e202300322. [Link]
-
Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection. Retrieved from [Link]
-
Przedborski, S., et al. (2007). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]
-
Al-Obaidi, M., et al. (2023). Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles: Synthesis and In Vitro and In Vivo Antibacterial Effects. MDPI. [Link]
-
Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33. [Link]
-
Charles River. (n.d.). Neutropenic Thigh Infection Model. Retrieved from [Link]
-
Louie, A., et al. (2001). Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection. Antimicrobial Agents and Chemotherapy, 45(3), 845–851. [Link]
-
DeJong, N. W., et al. (2020). Murine Models for Staphylococcal Infection. Current Protocols in Immunology, 131(1), e107. [Link]
-
Stoll, F., et al. (2012). Visualization of Abscess Formation in a Murine Thigh Infection Model of Staphylococcus aureus by 19F-Magnetic Resonance Imaging (MRI). PLoS ONE, 7(3), e34440. [Link]
-
Sharma, V., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Frontiers in Chemistry, 11, 1189311. [Link]
-
Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
-
Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
-
Krepler, C., et al. (2016). Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies. Clinical Cancer Research, 22(7), 1592–1602. [Link]
-
ResearchGate. (n.d.). Different antibacterial targets of benzothiazole derivatives. Retrieved from [Link]
-
Kuzu, O. F., et al. (2015). Applicability of Stable Murine Cell Lines for Melanoma Research. Anticancer Research, 35(5), 2591–2597. [Link]
-
Cavo, M., et al. (2023). An in vivo avian model of human melanoma to perform rapid and robust preclinical studies. EMBO Molecular Medicine, 15(2), e16629. [Link]
-
Zhang, Y., et al. (2024). Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection. Molecules, 29(1), 1. [Link]
-
Guerreschi, P., et al. (2013). Patient-derived tumor xenograft model to guide the use of BRAF inhibitors in metastatic melanoma. Melanoma Research, 23(5), 335–342. [Link]
-
Carlino, M. S., et al. (2013). Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms. Clinical Cancer Research, 19(24), 6823–6835. [Link]
-
Zhang, Y., et al. (2024). Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2- Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection. Current Medicinal Chemistry, 31. [Link]
-
Al-Saad, O. M., et al. (2024). Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity. ResearchGate. [Link]
-
Al-Saad, O. M., et al. (2024). Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity. European Journal of Medicinal Chemistry. [Link]
-
Bentham Science. (2025). High-prediction QSAR Modeling Study Based on the Efficacy of a Novel 6-hydroxybenzothiazole-2-carboxamide Targeted Monoamine Oxidase B in the Treatment of Neurodegenerative Diseases. Bentham Science. [Link]
-
Shi, D. F., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 39(17), 3375–3384. [Link]
-
Fadda, A. A., et al. (2018). Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. ResearchGate. [Link]
-
Wang, S., et al. (2017). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 22(1), 113. [Link]
-
Ghorab, M. M., et al. (2018). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Chemistry Central Journal, 12(1), 30. [Link]
-
El-Abd, Y. S., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Drug Development and Industrial Pharmacy, 1–16. [Link]
Sources
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 3. criver.com [criver.com]
- 4. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived tumor xenograft model to guide the use of BRAF inhibitors in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2- Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ricerca.uniba.it [ricerca.uniba.it]
- 12. benthamscience.com [benthamscience.com]
- 13. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. modelorg.com [modelorg.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jchr.org [jchr.org]
- 18. jchr.org [jchr.org]
- 19. researchgate.net [researchgate.net]
- 20. noblelifesci.com [noblelifesci.com]
- 21. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Visualization of Abscess Formation in a Murine Thigh Infection Model of Staphylococcus aureus by 19F-Magnetic Resonance Imaging (MRI) - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
